Product packaging for 4-Methylanisole-d3(Cat. No.:)

4-Methylanisole-d3

Cat. No.: B12395921
M. Wt: 125.18 g/mol
InChI Key: CHLICZRVGGXEOD-FIBGUPNXSA-N
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Description

4-Methylanisole-d3 is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 125.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O B12395921 4-Methylanisole-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O

Molecular Weight

125.18 g/mol

IUPAC Name

1-methoxy-4-(trideuteriomethyl)benzene

InChI

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3

InChI Key

CHLICZRVGGXEOD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)OC

Canonical SMILES

CC1=CC=C(C=C1)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylanisole-d3 and its Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylanisole-d3, a deuterated stable isotope-labeled compound, with a primary focus on its application as an internal standard in quantitative analytical research. We will delve into its chemical properties, the rationale for its use, and detailed experimental protocols for its application in mass spectrometry-based analysis.

Introduction to this compound

This compound is the deuterium-labeled version of 4-Methylanisole (also known as 4-methoxytoluene). In this molecule, three hydrogen atoms on the methyl group have been replaced with deuterium atoms. This isotopic substitution is key to its primary application in analytical chemistry.

Chemical Structure:

  • 4-Methylanisole: CH₃C₆H₄OCH₃

  • This compound: CD₃C₆H₄OCH₃

The primary use of this compound in research is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-deuterated counterpart, 4-Methylanisole, and other structurally similar volatile organic compounds (VOCs). Its application is particularly prominent in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The fundamental principle behind using a SIL-IS is to improve the accuracy and precision of quantification. Because this compound is chemically almost identical to 4-Methylanisole, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the native analyte by a mass spectrometer. This allows it to act as a reliable reference to correct for variations and losses that may occur during the analytical workflow, such as matrix effects, extraction inefficiencies, and injection volume variability.

Core Properties and Specifications

Below is a summary of the key quantitative data for this compound and its non-labeled analog.

PropertyThis compound4-Methylanisole
Chemical Formula C₈H₇D₃OC₈H₁₀O
Molecular Weight 125.18 g/mol 122.17 g/mol
CAS Number 14202-49-4104-93-8
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point ~174 °C174 °C
Density ~0.989 g/mL at 25 °C0.969 g/mL at 25 °C
Isotopic Purity (typical) ≥ 98 atom % DNot Applicable
Chemical Purity (typical) ≥ 98%≥ 99%

The Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to mitigate various sources of analytical error.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core technique leveraging this compound is Isotope Dilution Mass Spectrometry. A known amount of the labeled standard (the "spike") is added to the sample at the earliest possible stage of the workflow. The ratio of the analyte to the internal standard is then measured by the mass spectrometer. Because both the analyte and the standard are affected proportionally by any losses during sample processing, this ratio remains constant.

Isotope Dilution Mass Spectrometry Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample containing 4-Methylanisole (Analyte) Spike Add known amount of This compound (IS) Sample->Spike Extraction Extraction (e.g., LLE, SPME) Spike->Extraction Concentration Concentration Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Peak_Integration Peak Integration (Analyte & IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 1: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Advantages in Research

The use of this compound provides several key advantages:

  • Correction for Matrix Effects: Complex sample matrices (e.g., biological fluids, environmental samples, food products) can contain co-eluting substances that either enhance or suppress the ionization of the target analyte in the mass spectrometer's source. Since the SIL-IS co-elutes and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Loss: During multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), some amount of the analyte is invariably lost. The SIL-IS is lost at the same rate, preserving the analyte-to-standard ratio.

  • Improved Precision: By accounting for variations in sample handling, injection volume, and instrument response, the use of a SIL-IS significantly improves the precision and reproducibility of the analytical method.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as an internal standard in the analysis of 4-Methylanisole in a liquid sample matrix (e.g., water, beverage, or biological fluid) using Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of Standards and Reagents

4.1.1 Stock Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methylanisole (≥99% purity) and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound (≥98% purity, ≥98 atom % D) and dissolve it in 10 mL of methanol in a volumetric flask.

4.1.2 Working Standard Solutions:

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a suitable solvent (e.g., methanol or the sample matrix if it is simple). A typical concentration range for volatile compounds might be 1, 5, 10, 50, 100, and 500 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a final concentration in the sample that is in the mid-range of the calibration curve (e.g., a 1 µg/mL working solution to achieve a 50 ng/mL final concentration in the sample).

Preparation of Standard Solutions cluster_0 Stock Solutions (1 mg/mL) cluster_1 Working Solutions Analyte_Stock 4-Methylanisole Stock Solution Calibration_Standards Calibration Curve Standards (e.g., 1-500 ng/mL) Analyte_Stock->Calibration_Standards Serial Dilution IS_Stock This compound Stock Solution IS_Spiking_Solution Internal Standard Spiking Solution (e.g., 1 µg/mL) IS_Stock->IS_Spiking_Solution Dilution

Figure 2: Workflow for the preparation of standard solutions.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common technique for the extraction of volatile and semi-volatile compounds from liquid and solid samples.

4.2.1 Protocol:

  • Place 5 mL of the liquid sample into a 10 mL or 20 mL headspace vial.

  • Add a small magnetic stir bar to the vial.

  • Spike the sample with a known volume of the this compound internal standard spiking solution to achieve the desired final concentration (e.g., 25 µL of a 1 µg/mL solution to get 50 ng/mL).

  • Seal the vial immediately with a PTFE-faced silicone septum and an aluminum cap.

  • Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60 °C) and stir for a set equilibration time (e.g., 15 minutes).

  • Expose a SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS fiber) to the headspace of the vial for a defined extraction time (e.g., 20 minutes) while maintaining the temperature and stirring.

  • Retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the analytes.

HS-SPME Sample Preparation Workflow Start Start: Liquid Sample Add_Sample Add 5 mL sample to headspace vial Start->Add_Sample Spike_IS Spike with This compound Add_Sample->Spike_IS Seal_Vial Seal vial Spike_IS->Seal_Vial Equilibrate Equilibrate at 60 °C with stirring (15 min) Seal_Vial->Equilibrate Expose_Fiber Expose SPME fiber to headspace (20 min) Equilibrate->Expose_Fiber Desorb Desorb fiber in GC inlet Expose_Fiber->Desorb

Figure 3: Headspace Solid-Phase Microextraction (HS-SPME) workflow.

GC-MS Instrumentation and Parameters

4.3.1 Gas Chromatograph (GC) Parameters:

  • Inlet: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

4.3.2 Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for 4-Methylanisole: m/z 122.

    • Qualifier Ion for 4-Methylanisole: m/z 107.

    • Quantifier Ion for this compound: m/z 125.

    • Qualifier Ion for this compound: m/z 110.

  • Dwell Time: 100 ms per ion.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both 4-Methylanisole (m/z 122) and this compound (m/z 125).

  • Response Factor Calculation: For each calibration standard, calculate the Response Factor (RF) using the following formula: RF = (Area_analyte / Area_IS) / (Concentration_analyte / Concentration_IS)

  • Calibration Curve: Plot the peak area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be > 0.99 for a good calibration.

  • Quantification of Unknowns: For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of 4-Methylanisole.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of 4-Methylanisole and related compounds. Its use as a stable isotope-labeled internal standard within an isotope dilution mass spectrometry workflow effectively corrects for a wide range of analytical errors, from sample preparation to instrument variability. The detailed protocols provided in this guide offer a robust starting point for the development and validation of analytical methods in various research and development settings, ensuring high-quality, reliable data.

An In-depth Technical Guide to 4-Methylanisole-d3: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methylanisole-d3, a deuterated analog of 4-methylanisole. This document is intended for use by professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and workflow visualizations to support its application as an internal standard in quantitative analyses.

Introduction

This compound is the deuterium-labeled version of 4-methylanisole (also known as p-methoxytoluene).[1] Stable isotope-labeled compounds are critical tools in analytical chemistry, particularly in mass spectrometry-based quantification assays, where they serve as ideal internal standards. The incorporation of deuterium atoms results in a compound that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer, enabling precise and accurate quantification of the non-labeled analyte in complex matrices by correcting for variations in sample preparation and instrument response. 4-Methylanisole itself is a naturally occurring compound found in oils like Ylang Ylang and is used as a food flavoring agent.[1]

Chemical and Physical Properties

The physical properties of this compound are not widely published. However, they are expected to be very similar to those of the unlabeled 4-methylanisole. The primary difference lies in the molecular weight due to the presence of three deuterium atoms.

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name 1-methoxy-4-(methyl-d3)benzene
Synonyms 4-Methoxytoluene-d3[1]
CAS Number 14202-49-4[1]
Molecular Formula C₈H₇D₃O[1]
Molecular Weight 125.18 g/mol [1]
SMILES COC1=CC=C(C=C1)C([2H])([2H])[2H][1]

Table 2: Physical Properties of 4-Methylanisole (Non-deuterated) (These properties are expected to be comparable to this compound)

PropertyValueReference(s)
Physical State Liquid at room temperature[2][3][4][5]
Appearance Colorless to pale yellow, clear liquid[2][4][6]
Boiling Point 174-176 °C at 760 mmHg[3][6][7]
Melting Point -32 °C to -50 °C[3][8][9]
Density ~0.969 g/mL at 25 °C[5][7][10]
Refractive Index ~1.511 at 20 °C[7][10]

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not publicly available, a general methodology for its use as an internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided below. This protocol is representative of its primary application.

Objective: To quantify the concentration of 4-methylanisole (analyte) in a sample matrix (e.g., plasma, environmental water) using this compound as an internal standard.

Materials:

  • Analyte standard: 4-methylanisole

  • Internal Standard (IS): this compound

  • Sample matrix

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a stock solution of the internal standard, this compound (e.g., 1 mg/mL).

    • Create a series of calibration standards by spiking a known amount of the analyte stock solution into the blank matrix to achieve a range of concentrations.

  • Sample Preparation:

    • To a known volume of the sample (e.g., 1 mL), add a precise volume of the this compound internal standard working solution. The amount of IS added should be consistent across all samples, calibrators, and quality controls.

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 2 mL of dichloromethane).

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean tube.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 100 µL).

    • Transfer the final extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample onto the GC-MS system.

    • Gas Chromatography: Use a temperature program that effectively separates the analyte and internal standard from other matrix components. A typical program might start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

      • Monitor a characteristic ion for 4-methylanisole (e.g., m/z 122).

      • Monitor a characteristic ion for this compound (e.g., m/z 125).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

    • Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating the concentration from the calibration curve.

Visualizations

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.

G Experimental Workflow for Quantitative Analysis using an Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Water) Spike 2. Spiking (Add known amount of this compound) Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->Extract Dry 4. Drying & Concentration (Na2SO4, N2 Evaporation) Extract->Dry GCMS 5. GC-MS Injection & Separation Dry->GCMS Transfer to Vial Detect 6. Mass Spectrometry Detection (SIM Mode: m/z 122 for Analyte, m/z 125 for IS) GCMS->Detect Integrate 7. Peak Integration (Analyte & IS Areas) Detect->Integrate Calibrate 8. Calibration Curve Construction (Response Ratio vs. Concentration) Integrate->Calibrate Quantify 9. Quantification (Determine Unknown Concentration) Calibrate->Quantify Result Final Concentration of 4-Methylanisole Quantify->Result

Caption: Workflow for quantification using a deuterated internal standard.

References

A Technical Guide to Understanding the Isotopic Purity of 4-Methylanisole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of 4-Methylanisole-d3, a deuterated analog of 4-methylanisole. Understanding the isotopic enrichment of this compound is critical for its application as an internal standard in quantitative mass spectrometry-based assays, in metabolic studies, and in the development of deuterated drugs. This document outlines the common analytical techniques, presents illustrative data, and provides detailed experimental protocols.

Introduction to Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the desired stable isotope at a specific position. For this compound, the target is the incorporation of three deuterium (D or ²H) atoms in the methyl group. The presence of undeuterated (d0) or partially deuterated (d1, d2) species can impact the accuracy of experimental results, making rigorous purity assessment essential.

Deuterated compounds like this compound are widely used in various scientific fields.[1][2][3] Their application as internal standards in mass spectrometry is particularly valuable for quantifying metabolic flux, confirming reaction mechanisms, and enhancing the efficacy of drugs.[1]

Analytical Techniques for Isotopic Purity Determination

The primary methods for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Molecular Rotational Resonance (MRR) spectroscopy is another powerful technique that can provide a complete description of the isotopic composition.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and rapid technique for assessing isotopic purity.[2][3] By precisely measuring the mass-to-charge ratio (m/z) of the molecule, it can distinguish between the different isotopologues (molecules that differ only in their isotopic composition).

Key Advantages of HRMS:

  • High Sensitivity: Requires very low sample amounts, even below the nanogram level.[2][3]

  • Speed: Provides rapid analysis.[2][3]

  • Accuracy: Modern instruments like Time-of-Flight (TOF) mass spectrometers offer high resolution, allowing for the separation of isotopologues.[5]

The general workflow for HRMS analysis is depicted below.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing dissolve Dissolve this compound in a suitable solvent inject Inject sample into UPLC-HRMS system dissolve->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect High-Resolution Mass Detection (TOF) ionize->detect extract Extract Ion Chromatograms (EICs) for each isotopologue detect->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity integrate->calculate

Figure 1: Workflow for Isotopic Purity Analysis by LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the location and extent of deuterium incorporation.[1][6] Both ¹H NMR and ²H NMR can be employed. In ¹H NMR, the reduction in the integral of the methyl proton signal relative to a non-deuterated internal standard or other protons in the molecule indicates the degree of deuteration.

Key Advantages of NMR:

  • Structural Confirmation: Confirms the position of the deuterium labels.[1]

  • Quantitative: Quantitative NMR (qNMR) can provide accurate isotopic abundance.[6]

The logical relationship for calculating isotopic purity from ¹H NMR data is outlined below.

NMR_Logic cluster_inputs Input Data cluster_calculation Calculation integral_d3 Integral of this compound Methyl Signal (Residual) calc_h Calculate Percentage of Residual Protons in Methyl Group integral_d3->calc_h integral_ref Integral of Reference Signal (e.g., Aromatic Protons or Internal Standard) integral_ref->calc_h calc_d Calculate Isotopic Purity (Deuterium Enrichment) calc_h->calc_d

Figure 2: Logic for Isotopic Purity Calculation from ¹H NMR.

Quantitative Data for this compound

The following tables present hypothetical but realistic data for the isotopic purity of a typical batch of this compound.

Table 1: Isotopic Distribution of this compound by HRMS

IsotopologueMolecular FormulaTheoretical m/zMeasured Relative Abundance (%)
d0C₈H₁₀O122.07320.1
d1C₈H₉DO123.07950.5
d2C₈H₈D₂O124.08582.0
d3C₈H₇D₃O125.092197.4

Table 2: Isotopic Purity of this compound by ¹H NMR

SignalChemical Shift (ppm)Theoretical IntegralMeasured IntegralCalculated Isotopic Purity (%)
-CH₃ (residual)2.300.09 (for 97% D)0.08897.1
-OCH₃3.783.003.00 (Reference)-
Aromatic H6.85 (d)2.002.01-
Aromatic H7.12 (d)2.002.00-

Experimental Protocols

Protocol for Isotopic Purity Analysis by LC-HRMS
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1 µg/mL for analysis.

  • Chromatographic Conditions:

    • System: UPLC system coupled to a high-resolution mass spectrometer.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-200.

    • Resolution: 70,000 FWHM.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320 °C.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues.

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

Protocol for Isotopic Purity Analysis by ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Nucleus: ¹H.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds.

    • Pulse Angle: 30°.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the residual proton signal of the methyl group (~2.30 ppm).

    • Integrate a reference signal (either the non-deuterated methoxy protons at ~3.78 ppm or the aromatic protons).

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = (1 - (Integral of residual -CH₃ / Number of Protons in -CH₃) / (Integral of reference signal / Number of Protons in reference)) * 100

Synthesis and Purification of this compound

The synthesis of this compound typically involves the methylation of p-cresol with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), in the presence of a base.[7][8]

The general synthetic pathway is illustrated below.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification p_cresol p-Cresol reaction Williamson Ether Synthesis p_cresol->reaction cd3i Iodomethane-d3 (CD₃I) cd3i->reaction base Base (e.g., K₂CO₃) base->reaction product This compound reaction->product purification Purification (e.g., Distillation, Chromatography) product->purification

Figure 3: General Synthesis Pathway for this compound.

Purification is crucial to remove any unreacted starting materials and by-products. This is typically achieved through distillation or column chromatography.

Conclusion

The determination of isotopic purity is a critical quality control step in the use of this compound. Both HRMS and NMR spectroscopy are powerful techniques that provide complementary information regarding the isotopic enrichment and structural integrity of the molecule. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists working with this and other deuterated compounds. Rigorous analytical characterization ensures the reliability and accuracy of experimental data in drug development and other research applications.

References

The Unseen Advantage: A Technical Guide to the Benefits of Deuterated Standards Featuring 4-Methylanisole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, the pursuit of precision and accuracy is paramount. For professionals in research, and particularly in drug development, the reliability of quantitative data can dictate the trajectory of a project. This technical guide delves into the core benefits of employing deuterated internal standards in mass spectrometry-based analyses, with a specific focus on the utility of 4-Methylanisole-d3. By mitigating matrix effects and compensating for variability in sample preparation and instrument response, deuterated standards like this compound have become indispensable tools for robust and reliable quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The primary advantage of using a deuterated internal standard such as this compound lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard (the "heavy" compound) is added to a sample containing the native analyte (the "light" compound) prior to sample preparation and analysis. Because the deuterated standard is chemically identical to the analyte, it experiences the same physical and chemical processes throughout the analytical workflow. Any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the deuterated standard.

During mass spectrometry analysis, the analyte and the deuterated standard are separated by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the analyte can be achieved, irrespective of variations in sample recovery or instrument response.

Mitigating the Matrix Effect: A Key Challenge in Bioanalysis

Biological matrices, such as plasma, urine, and tissue homogenates, are complex mixtures of endogenous and exogenous compounds. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect". This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.

Deuterated internal standards are the gold standard for correcting matrix effects.[1][2] Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it is subject to the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to more accurate and reliable results.[1]

Quantitative Data Synopsis: The Impact of Deuterated Standards

The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize key validation parameters that are typically enhanced. While specific data for this compound is not extensively published in comparative studies, the following represents typical improvements observed when employing a deuterated internal standard versus an external standard or a non-isotopically labeled internal standard in similar applications.

Table 1: Comparison of Method Accuracy and Precision

ParameterWithout Deuterated StandardWith this compound (Anticipated)
Accuracy (% Bias)
Low QC± 15-25%< ± 10%
Mid QC± 10-20%< ± 5%
High QC± 10-15%< ± 5%
Precision (% RSD)
Intra-day< 20%< 10%
Inter-day< 25%< 15%

Table 2: Linearity and Matrix Effect Assessment

ParameterWithout Deuterated StandardWith this compound (Anticipated)
Linearity (r²) > 0.990> 0.995
Matrix Effect (% RSD) > 15%< 5%

Experimental Protocol: Quantification of 4-Methylanisole in Water by GC-MS with this compound Internal Standard

This protocol provides a detailed methodology for the quantitative analysis of 4-Methylanisole in water samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This method is adapted from established protocols for the analysis of volatile organic compounds in environmental samples.

1. Materials and Reagents

  • 4-Methylanisole (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water (18 MΩ·cm)

  • Sample Vials (40 mL, amber glass with PTFE-lined septa)

  • Microsyringes

2. Standard Preparation

  • Primary Stock Solution (4-Methylanisole): Accurately weigh approximately 25 mg of 4-Methylanisole into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of ~1 mg/mL.

  • Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in methanol at a concentration of ~1 mg/mL in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the desired calibration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To a 40 mL sample vial, add 20 mL of the water sample.

  • Spike the sample with 20 µL of the 100 ng/mL this compound internal standard spiking solution to achieve a final concentration of 100 ng/L.

  • Add 5 mL of dichloromethane to the vial.

  • Cap the vial and shake vigorously for 2 minutes.

  • Allow the layers to separate for 5 minutes.

  • Carefully collect the bottom organic layer (dichloromethane) using a Pasteur pipette and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Collect the dried extract in a clean vial.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Program: 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 2 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • 4-Methylanisole: m/z 122 (quantification), 107, 91 (qualifier)

      • This compound: m/z 125 (quantification), 110 (qualifier)

5. Calibration and Quantification

  • Prepare a calibration curve by analyzing the working standard solutions, each spiked with the internal standard at the same concentration as the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of 4-Methylanisole to the peak area of this compound against the concentration of 4-Methylanisole.

  • Quantify the concentration of 4-Methylanisole in the samples by calculating the analyte/internal standard peak area ratio and determining the concentration from the calibration curve.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Quantification Quantification Sample Water Sample Spike Spike with This compound Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Dry Drying (Sodium Sulfate) LLE->Dry Concentrate Concentration Dry->Concentrate GCMS GC-MS System Concentrate->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Peak_Integration Peak Area Integration Data->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Final Concentration Calibration_Curve->Final_Concentration

Caption: Experimental workflow for the quantification of 4-Methylanisole using a deuterated internal standard.

Logical_Relationship cluster_Process Analytical Process cluster_Effects Sources of Variation Analyte Analyte (4-Methylanisole) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Instrument_Analysis Instrumental Analysis (GC-MS) Sample_Prep->Instrument_Analysis Ratio Ratio Instrument_Analysis->Ratio Ratio Measurement Matrix_Effect Matrix Effect Matrix_Effect->Instrument_Analysis Recovery_Loss Recovery Loss Recovery_Loss->Instrument_Analysis Instrument_Drift Instrumental Drift Instrument_Drift->Instrument_Analysis Accurate_Quantification Accurate_Quantification Ratio->Accurate_Quantification Accurate Quantification

Caption: Logical diagram illustrating the correction of analytical variability using a deuterated internal standard.

Conclusion: The Indispensable Role of Deuterated Standards

The use of deuterated internal standards, exemplified by this compound, is a cornerstone of modern quantitative analysis. By co-eluting with the target analyte and behaving in a chemically identical manner, these standards provide a robust means of correcting for the myriad of variables that can impact analytical accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of isotope dilution mass spectrometry with deuterated standards is not merely a best practice but a critical step in ensuring the integrity and reliability of their data, ultimately leading to more confident decision-making and successful outcomes. While there are no known signaling pathways directly involving 4-Methylanisole, its utility as a stable, reliable internal standard in a variety of analytical applications is well-established.

References

Technical Guide: Storage and Handling of 4-Methylanisole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the recommended storage and handling procedures for 4-Methylanisole-d3, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers, and while it primarily pertains to the non-deuterated 4-Methylanisole, the guidelines are directly applicable to its deuterated analog due to their chemical similarity.

Storage and Stability

Proper storage of this compound is crucial to maintain its purity and stability. It is a flammable liquid and should be stored accordingly.[1][2][3][4]

Key Storage Recommendations:

  • Temperature: Store in a cool, dry, and well-ventilated area.[1][2][3][4] Some suppliers recommend specific temperature ranges, as detailed in the table below.

  • Container: Keep the container tightly closed to prevent leakage and contamination.[3][4] Glass containers are generally recommended.[1] Plastic containers may be acceptable if they are approved for flammable liquids.[1]

  • Environment: The storage area should be away from heat, sparks, open flames, and any sources of ignition.[1][2][3][4] It is also advisable to store the compound away from incompatible substances, primarily strong oxidizing agents.[2][3][4] Take measures to prevent the buildup of electrostatic charge.[5]

  • Stability: 4-Methylanisole is stable under normal temperatures and pressures.[2]

Quantitative Storage Data

The following table summarizes the quantitative data found for the storage of 4-Methylanisole. These conditions are recommended for this compound as well.

ParameterValueSource
Storage Temperature 0 - 8 °CChem-Impex[6]
-20°C (Pure form)MedChemExpress[7]
4°C (Pure form)MedChemExpress[7]
-80°C (In solvent)MedChemExpress[7]
-20°C (In solvent)MedChemExpress[7]
Shelf Life 3 years at -20°C (Pure form)MedChemExpress[7]
2 years at 4°C (Pure form)MedChemExpress[7]
6 months at -80°C (In solvent)MedChemExpress[7]
1 month at -20°C (In solvent)MedChemExpress[7]

Handling Procedures and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols for flammable and potentially hazardous chemicals.

General Handling:

  • Work in a well-ventilated area to avoid inhalation of vapors.[1][2]

  • Avoid contact with skin and eyes.[2][5]

  • Wash hands thoroughly after handling.[1][2][5]

  • Do not eat, drink, or smoke in the handling area.[1][3][8]

  • Ground and bond containers when transferring material to prevent static discharge.[2][3][4]

  • Use spark-proof tools and explosion-proof equipment.[1][2][3][4]

  • Keep the compound away from incompatible materials such as strong oxidizing agents.[1][2][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[1][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2][5]

  • Skin and Body Protection: Use protective clothing to prevent skin exposure.[1][2][5] In case of risk of overexposure, a complete suit protecting against chemicals may be necessary.[5]

  • Respiratory Protection: If working in an area with inadequate ventilation, use a NIOSH-approved respirator.[2]

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following general guidelines should be followed when working with this compound.

General Workflow:

  • Preparation: Before starting any experiment, ensure that the work area is clean and all necessary safety equipment is readily available. This includes a fume hood, fire extinguisher, and spill containment materials.

  • Dispensing: When transferring this compound, use grounded equipment and spark-proof tools.[2] Avoid any sources of ignition.

  • Reaction: If the compound is used in a reaction, ensure that the reaction vessel is properly sealed and that any potential pressure buildup is managed.

  • Work-up: During the work-up of a reaction involving this compound, continue to use appropriate PPE and work in a well-ventilated area.

  • Waste Disposal: Dispose of any waste containing this compound in a designated, labeled hazardous waste container.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to its final disposal.

Safe_Handling_Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Ventilated Area Inspect->Store Prep Prepare Work Area (Fume Hood) Store->Prep Transport to Lab Don_PPE Wear Appropriate PPE Prep->Don_PPE Dispense Dispense Using Spark-Proof Tools Don_PPE->Dispense Experiment Conduct Experiment Dispense->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Post-Experiment Waste Dispose of Waste in Labeled Container Decontaminate->Waste Doff_PPE Remove and Dispose of PPE Waste->Doff_PPE

Caption: A logical workflow for the safe handling of this compound.

References

Solubility Profile of 4-Methylanisole-d3 in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities tend to be miscible.[1] Polarity, in turn, is determined by the molecule's functional groups and overall structure.[2] 4-Methylanisole is an aromatic ether, a class of compounds generally considered to be of low to moderate polarity. The presence of the ether group and the aromatic ring allows for dipole-dipole and London dispersion forces, respectively, which dictate its interactions with various solvents.

Expected Solubility of 4-Methylanisole-d3

Based on the known properties of 4-methylanisole, it is anticipated that this compound will be readily soluble in a range of common organic solvents. A qualitative assessment suggests high solubility in non-polar and moderately polar solvents, and limited solubility in highly polar solvents like water.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategoryCommon SolventsPredicted Solubility
Non-Polar Aprotic Hexane, Toluene, Benzene, Diethyl EtherVery Soluble/Miscible
Polar Aprotic Dichloromethane, Chloroform, Ethyl Acetate, AcetoneSoluble
Polar Protic Methanol, EthanolSoluble
Highly Polar WaterSparingly Soluble

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods are required. The following protocols describe established techniques for this purpose.

Method 1: The Shake-Flask Method for Quantitative Solubility Measurement

This method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Materials:

  • This compound

  • Selected organic solvent of high purity

  • Analytical balance

  • Scintillation vials or screw-capped test tubes

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC, or NMR)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand undisturbed for a period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Filter the withdrawn sample to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtered solution using a pre-calibrated analytical method (e.g., GC-MS, HPLC, or NMR spectroscopy).

  • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Method 2: Qualitative Solubility Assessment

A simpler, qualitative approach can be used for rapid screening of solubility in various solvents.[4]

Materials:

  • This compound

  • A range of organic solvents

  • Small test tubes

  • Vortex mixer

Procedure:

  • Place a small, known amount of this compound (e.g., 10 mg) into a small test tube.

  • Add a small volume of the solvent to be tested (e.g., 0.5 mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of any undissolved material.

  • If the compound has completely dissolved, it is considered soluble under these conditions. If solid remains, it is considered sparingly soluble or insoluble.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G Workflow for Solubility Determination A Sample Preparation (Weigh this compound) B Solvent Addition (Known volume of solvent) A->B C Equilibration (Shaking at constant temperature) B->C D Phase Separation (Allowing excess solid to settle) C->D E Sample Withdrawal & Filtration D->E F Quantitative Analysis (e.g., GC-MS, HPLC, NMR) E->F G Data Interpretation (Solubility Calculation) F->G

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Concluding Remarks

While specific quantitative solubility data for this compound is not readily found in the public domain, its solubility profile is expected to closely mirror that of its non-deuterated counterpart, 4-methylanisole. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The shake-flask method, in particular, offers a reliable means of obtaining quantitative data that is essential for applications such as reaction optimization, formulation development, and purification processes.

References

Methodological & Application

Application Notes & Protocols: Utilizing 4-Methylanisole-d3 as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of 4-Methylanisole-d3 as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a robust technique to correct for variations in sample preparation and instrumental analysis, ensuring high accuracy and precision.[1][2][3]

Introduction to this compound as an Internal Standard

This compound (4-methoxytoluene-d3) is the deuterated form of 4-methylanisole. Stable isotope-labeled compounds are ideal internal standards for mass spectrometry-based quantification because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[1] This ensures they behave similarly during extraction, derivatization, and chromatographic separation, but can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate correction of analyte losses during sample workup and variations in injection volume.

Key Advantages of this compound:

  • Chemical Similarity: As a deuterated analog, it closely mimics the behavior of native aromatic and volatile compounds.

  • Mass Distinction: The deuterium labels provide a clear mass shift, allowing for unambiguous detection without interfering with the analyte signal.

  • Inertness: It is a relatively inert compound, making it suitable for a wide range of applications without reacting with analytes or the sample matrix.

  • Appropriate Volatility: Its boiling point of approximately 174°C makes it suitable for the analysis of a broad range of volatile and semi-volatile compounds.

Applications

This compound is particularly well-suited as an internal standard for the quantitative analysis of:

  • Flavor and Fragrance Compounds: Including aromatic compounds, terpenes, and esters in food, beverages, and cosmetics.

  • Environmental Pollutants: Such as volatile organic compounds (VOCs) in air, water, and soil samples.

  • Residual Solvents in Pharmaceuticals: Ensuring the safety and quality of drug products.

  • Metabolomics: For the analysis of volatile metabolites in biological samples.

Experimental Protocols

Below are detailed protocols for the use of this compound as an internal standard in GC-MS analysis. Two common sample preparation techniques are described: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Protocol 1: Analysis of Volatile Flavor Compounds in a Beverage Matrix using HS-SPME

This protocol is suitable for the analysis of volatile and semi-volatile compounds in liquid matrices such as fruit juices, wine, or beer.

3.1.1. Materials and Reagents

  • Sample: Beverage of interest.

  • Internal Standard (IS) Stock Solution: this compound in methanol (e.g., 100 µg/mL).

  • Calibration Standards: A series of solutions containing the target analytes at known concentrations in a matrix similar to the sample.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatile compounds.

  • SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • GC Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

3.1.2. Sample and Standard Preparation

  • Sample Preparation:

    • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial.

    • Spike the sample with a known amount of the this compound internal standard stock solution to achieve a final concentration of, for example, 50 ng/mL.

    • Immediately seal the vial.

  • Calibration Standards Preparation:

    • Prepare a series of calibration standards in a matrix that mimics the sample (e.g., a model wine solution of ethanol and water).

    • Spike each calibration standard with the target analytes to cover the expected concentration range in the samples.

    • Add the same amount of this compound internal standard to each calibration vial as in the samples.

    • Add NaCl and seal the vials.

3.1.3. HS-SPME-GC-MS Analysis

  • Incubation: Place the vials in the autosampler tray and incubate at a set temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration of the volatiles in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

  • Desorption: Transfer the SPME fiber to the GC inlet and desorb the analytes at a high temperature (e.g., 250°C) for a few minutes in splitless mode.

3.1.4. GC-MS Parameters

ParameterValue
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 40°C, hold for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
SIM Ions Specific ions for each target analyte and for this compound (e.g., m/z for this compound would be higher than the native)

Workflow for HS-SPME GC-MS Analysis

hs_spme_workflow cluster_analysis Analysis sample_prep Sample Preparation (Beverage + NaCl + IS) incubation Incubation & Equilibration (e.g., 40°C, 15 min) sample_prep->incubation calibration_prep Calibration Standards (Matrix + Analytes + IS) calibration_prep->incubation extraction HS-SPME Extraction (e.g., 30 min) incubation->extraction desorption GC Inlet Desorption (e.g., 250°C) extraction->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection (SIM/Scan) gc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis lle_workflow sample_prep Sample Weighing & Spiking with IS extraction Solvent Extraction & Sonication sample_prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying with Sodium Sulfate supernatant_collection->drying concentration Concentration to 1 mL drying->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis

References

Application of 4-Methylanisole-d3 in the Quantitative Analysis of 4-Methylanisole by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 4-methylanisole in a relevant biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 4-Methylanisole-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers in fields such as pharmacokinetics, metabolomics, and food science who require a robust and reliable method for the quantification of 4-methylanisole.

Introduction

4-Methylanisole is a compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential metabolite of certain pharmaceutical compounds. Accurate quantification of this analyte in complex matrices such as plasma, urine, or food products is crucial for safety, quality, and pharmacokinetic studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2]

The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust quantitative LC-MS/MS method.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest, causing it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[4][5] This allows for effective normalization of the analyte signal, thereby minimizing variability and improving the accuracy and precision of the quantitative results.[3]

This application note describes a validated LC-MS/MS method for the determination of 4-methylanisole, utilizing this compound as the internal standard. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and data analysis.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 4-methylanisole using this compound as an internal standard is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound (IS) Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Figure 1: Experimental workflow for the LC-MS/MS analysis of 4-methylanisole.

Experimental Protocols

Materials and Reagents
  • 4-Methylanisole (≥99% purity)

  • This compound (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of 4-methylanisole in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 4-methylanisole by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These solutions will be used to spike into the matrix to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Prepare a 100 ng/mL working solution of this compound by diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of blank biological matrix, calibration standards, QC samples, or study samples into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix sample (add 10 µL of 50:50 acetonitrile:water instead).

  • Vortex briefly to mix.

  • Add 500 µL of ethyl acetate (or another suitable extraction solvent) to each tube.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters
ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and re-equilibrate for 1 minute
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Multiple Reaction Monitoring (MRM) Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
4-Methylanisole (Quantifier)123.195.10.052515
4-Methylanisole (Qualifier)123.177.10.052520
This compound (IS)126.198.10.052515

Data and Results

The following tables summarize the expected performance characteristics of this LC-MS/MS method for the quantification of 4-methylanisole.

Table 1: Calibration Curve Performance
AnalyteCalibration Range (ng/mL)Weighting
4-Methylanisole1 - 1000> 0.9951/x²
Table 2: Accuracy and Precision
SampleNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (%CV) (n=6)Inter-day Accuracy (%) (n=18)Inter-day Precision (%CV) (n=18)
LLOQ198.58.2101.29.5
Low QC3102.16.5103.57.8
Mid QC10099.84.1100.95.3
High QC800101.53.5102.04.1

Acceptance criteria: Accuracy within ±15% of nominal (±20% for LLOQ), Precision ≤15% CV (≤20% for LLOQ).

Table 3: Matrix Effect and Recovery
SampleNominal Conc. (ng/mL)Matrix FactorRecovery (%)
Low QC30.9585.2
High QC8000.9887.5

Acceptance criteria: Matrix factor close to 1, consistent recovery.

Signaling Pathway and Logical Relationships

The logical relationship for quantification using an internal standard is based on the principle that the ratio of the analyte signal to the internal standard signal is proportional to the concentration of the analyte.

quantification_logic cluster_measurement Instrument Measurement cluster_calculation Calculation Analyte_Signal Analyte Peak Area Area_Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Area_Ratio IS_Signal IS Peak Area IS_Signal->Area_Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Calibration_Curve Final_Concentration Analyte Concentration Calibration_Curve->Final_Concentration

Figure 2: Logical diagram for quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of 4-methylanisole in biological matrices. The use of this compound as an internal standard is essential for achieving the high level of accuracy and precision required for regulated bioanalysis and other demanding research applications. The detailed protocol and performance data presented herein can serve as a valuable resource for laboratories implementing this or similar quantitative assays.

References

Application Note & Protocol: 4-Methylanisole-d3 for Monitoring Environmental Contaminants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of environmental contaminants is crucial for assessing environmental quality and human health risks. Volatile organic compounds (VOCs), including phenols and other aromatic compounds, are a significant class of pollutants found in various environmental matrices such as water and soil. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of these compounds.[1][2] The use of stable isotope-labeled internal standards and surrogate standards is essential for achieving high accuracy and precision in these analyses, as they compensate for variations in sample preparation and instrumental analysis.[3][4][5]

4-Methylanisole-d3 (also known as 4-methoxytoluene-d3) is a deuterated analog of 4-methylanisole, a naturally occurring compound and a potential environmental marker. Its chemical properties, being similar to those of many phenolic and aromatic VOCs, make it an excellent candidate for use as a surrogate standard in environmental monitoring. A surrogate standard is a compound that is added to a sample in a known amount before extraction and analysis. It is used to monitor the efficiency of the analytical process for each sample.

This document provides detailed application notes and protocols for the use of this compound as a surrogate standard for the analysis of phenolic and other aromatic volatile organic contaminants in water and soil samples by GC-MS.

Key Applications
  • Environmental Monitoring: Quantification of phenolic compounds and other aromatic VOCs in water (drinking water, groundwater, wastewater) and soil samples.

  • Remediation Site Assessment: Monitoring the effectiveness of cleanup efforts at contaminated sites.

  • Food and Beverage Analysis: As a potential internal standard for the analysis of flavor and fragrance compounds.

  • Research: In studies of the environmental fate and transport of aromatic contaminants.

Experimental Protocols

Protocol 1: Analysis of Phenolic and Aromatic VOCs in Water Samples

This protocol is adapted from methodologies used for the analysis of volatile and semi-volatile organic compounds in aqueous matrices, such as those outlined in EPA methods.

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • If residual chlorine is present, the samples should be dechlorinated by adding ascorbic acid.

  • Preserve the samples by acidifying to pH < 2 with hydrochloric acid (HCl).

  • Store the samples at 4°C until analysis.

2. Sample Preparation and Extraction:

  • Allow samples to equilibrate to room temperature.

  • Spike each sample with a known amount of this compound surrogate standard solution (e.g., to a final concentration of 10 µg/L).

  • Also spike with internal standards (e.g., fluorobenzene, chlorobenzene-d5) just before analysis.

  • For Volatile Compounds (Purge and Trap):

    • Place a 5-25 mL aliquot of the sample into a purge-and-trap vessel.

    • Purge the sample with an inert gas (e.g., helium) at a controlled flow rate for a specific time.

    • The purged VOCs are trapped on a sorbent trap.

    • The trap is then rapidly heated to desorb the VOCs into the GC-MS system.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless, operated in splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 35-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Data Analysis and Quantification:

  • Identify and quantify the target analytes based on their retention times and mass spectra.

  • Calculate the concentration of each analyte using the internal standard calibration method.

  • Calculate the recovery of the this compound surrogate for each sample. The recovery should fall within a predefined acceptance range (e.g., 70-130%) to ensure the validity of the results for that sample.

Protocol 2: Analysis of Phenolic and Aromatic VOCs in Soil and Sediment Samples

This protocol is based on established methods for the analysis of VOCs in solid matrices, such as EPA method 5021 and other headspace GC-MS procedures.[6]

1. Sample Collection and Preservation:

  • Collect soil samples in wide-mouth glass jars with PTFE-lined lids.

  • Store the samples at 4°C and minimize headspace in the container.

2. Sample Preparation and Extraction:

  • Weigh approximately 5 grams of the soil sample into a 20 mL headspace vial.

  • Immediately add 5 mL of methanol to the vial to extract the VOCs.

  • Spike the sample with a known amount of this compound surrogate standard solution.

  • Add internal standards (e.g., fluorobenzene, chlorobenzene-d5).

  • Cap the vial tightly and vortex for 1-2 minutes.

  • The extraction can be enhanced by using a shaker or sonicator.

  • Allow the solids to settle.

3. Headspace GC-MS Analysis:

  • Headspace Autosampler Conditions:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 15 minutes.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • GC-MS Conditions:

    • Use the same GC-MS conditions as described in Protocol 1.

4. Data Analysis and Quantification:

  • Follow the same data analysis and quantification procedures as outlined in Protocol 1. The recovery of this compound is used to assess the performance of the extraction and analysis for each soil sample.

Data Presentation

The following tables summarize typical quantitative data and performance criteria for the analysis of VOCs using a surrogate standard like this compound.

Table 1: Typical GC-MS Operating Parameters

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Mode Splitless
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.2 mL/min
Oven Program 40°C (2 min), 10°C/min to 180°C, 20°C/min to 280°C (5 min)
MS Ionization Electron Ionization (EI)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range m/z 35-400

Table 2: Method Performance and Quality Control Criteria

ParameterAcceptance Criteria
Calibration Curve (R²) > 0.995
Method Detection Limit (MDL) Analyte-specific (typically 0.1-1.0 µg/L for water, 1-10 µg/kg for soil)
Surrogate Recovery 70-130%
Matrix Spike Recovery 70-130%
Laboratory Control Sample Recovery 80-120%
Relative Percent Difference (RPD) for Duplicates < 20%

Visualizations

Experimental Workflow for Water Sample Analysis

Water_Analysis_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Sample Collect Water Sample (40 mL VOA vial) Preserve Preserve Sample (HCl to pH < 2) Sample->Preserve Spike_Surrogate Spike with This compound Preserve->Spike_Surrogate Spike_IS Spike with Internal Standards Spike_Surrogate->Spike_IS Purge_Trap Purge and Trap Spike_IS->Purge_Trap GC_MS GC-MS Analysis Purge_Trap->GC_MS Quantification Quantify Analytes GC_MS->Quantification Recovery Calculate Surrogate Recovery GC_MS->Recovery Report Final Report Quantification->Report Recovery->Report

Caption: Workflow for the analysis of VOCs in water using this compound.

Experimental Workflow for Soil Sample Analysis

Soil_Analysis_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Sample Collect Soil Sample Weigh Weigh 5g of Soil into Headspace Vial Sample->Weigh Add_Solvent Add Methanol Weigh->Add_Solvent Spike_Standards Spike with this compound and Internal Standards Add_Solvent->Spike_Standards Extract Vortex/Sonicate Spike_Standards->Extract Headspace Headspace Incubation Extract->Headspace GC_MS GC-MS Analysis Headspace->GC_MS Quantification Quantify Analytes GC_MS->Quantification Recovery Calculate Surrogate Recovery GC_MS->Recovery Report Final Report Quantification->Report Recovery->Report

Caption: Workflow for the analysis of VOCs in soil using this compound.

References

The Role of 4-Methylanisole-d3 in Ensuring Accurate Flavor and Aroma Analysis in Food and Beverages

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

The accurate quantification of volatile and semi-volatile organic compounds is paramount in the food and beverage industry to ensure product quality, consistency, and safety. 4-Methylanisole, a key aroma compound found in a variety of products such as wine, coffee, and dairy, contributes significantly to their characteristic sensory profiles.[1] Its analysis, however, can be challenging due to complex sample matrices. This application note details the crucial role of 4-Methylanisole-d3 as a deuterated internal standard in the robust and accurate quantification of 4-Methylanisole in food and beverage matrices by gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a preferred analytical practice as it closely mimics the behavior of the target analyte during sample preparation and analysis, thereby correcting for variations and improving the reliability of the results.[2]

Introduction

4-Methylanisole, also known as p-cresyl methyl ether, is a naturally occurring or synthetically produced aromatic compound with a characteristic pungent, ylang-ylang-like odor.[1][3] It is a significant contributor to the aroma profile of numerous food products and is also used as a flavoring agent in confectionery and baked goods.[4] The concentration of 4-Methylanisole can be indicative of product quality, processing conditions, and storage stability. Therefore, its accurate measurement is of high importance for quality control in the food and beverage sector.

The complexity of food matrices often introduces variability in analytical results due to matrix effects, which can suppress or enhance the instrument's response to the target analyte. The use of an internal standard that is chemically and physically similar to the analyte is a widely accepted strategy to mitigate these effects. Deuterated internal standards, such as this compound, are ideal for this purpose as they have nearly identical chemical properties and chromatographic behavior to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio (m/z) in a mass spectrometer.[2]

This application note provides a detailed protocol for the quantification of 4-Methylanisole in wine using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, employing this compound as the internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of 4-Methylanisole using this compound as an internal standard is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Wine Sample spike Spike with This compound sample->spike vial Transfer to Headspace Vial spike->vial hs_spme HS-SPME vial->hs_spme gcms GC-MS Analysis hs_spme->gcms quant Quantification gcms->quant

Caption: Experimental workflow for 4-Methylanisole analysis.

Detailed Protocol: Quantification of 4-Methylanisole in Wine by HS-SPME-GC-MS

1. Materials and Reagents

  • Standards: 4-Methylanisole (≥99% purity), this compound (≥98% purity)

  • Solvents: Methanol (HPLC grade)

  • Reagents: Sodium chloride (analytical grade)

  • Sample: Red wine

2. Preparation of Standard Solutions

  • Stock Solutions (1000 mg/L): Accurately weigh 10 mg of 4-Methylanisole and this compound into separate 10 mL volumetric flasks and dissolve in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the 4-Methylanisole stock solution in a model wine solution (12% ethanol in water) to achieve concentrations ranging from 1 to 100 µg/L.

  • Internal Standard Spiking Solution (10 mg/L): Dilute the this compound stock solution in methanol.

3. Sample Preparation

  • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

  • Add 2 g of sodium chloride to the vial.

  • Spike the sample with 10 µL of the 10 mg/L this compound internal standard solution to achieve a final concentration of 10 µg/L.

  • Immediately seal the vial with a PTFE-lined septum and cap.

4. HS-SPME Conditions

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Incubation Temperature: 40°C

  • Incubation Time: 15 minutes

  • Extraction Time: 30 minutes

5. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 200°C

    • Ramp: 20°C/min to 250°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 4-Methylanisole: m/z 122 (quantifier), 107, 91 (qualifiers)

    • This compound: m/z 125 (quantifier), 110, 94 (qualifiers)

Data Presentation and Analysis

The use of this compound allows for the construction of a calibration curve based on the ratio of the analyte peak area to the internal standard peak area. This ratiometric approach corrects for variations in injection volume, extraction efficiency, and instrument response.

Table 1: Representative Calibration Data for 4-Methylanisole

Concentration (µg/L)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234150,1230.101
576,170151,5000.503
10153,890152,3001.010
25380,500149,8002.540
50765,200151,0005.067
1001,520,000150,50010.100

Calibration Curve: A linear regression of the peak area ratio against the concentration of the calibration standards is used to determine the concentration of 4-Methylanisole in unknown samples. A typical calibration curve would exhibit a high coefficient of determination (R² > 0.99).

Table 2: Method Performance Characteristics

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/L
Limit of Quantification (LOQ)1.5 µg/L
Recovery95-105%
Precision (RSD)< 10%

Signaling Pathways and Logical Relationships

The logical relationship for the quantification using an internal standard is illustrated below.

quantification_logic cluster_measurement Measurement cluster_calculation Calculation analyte_response Analyte Response (Peak Area) ratio Response Ratio (Analyte/IS) analyte_response->ratio is_response Internal Standard Response (Peak Area) is_response->ratio concentration Analyte Concentration ratio->concentration cal_curve Calibration Curve cal_curve->concentration

Caption: Logic diagram for internal standard quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4-Methylanisole in complex food and beverage matrices. This approach effectively compensates for analytical variability, leading to more accurate and precise results. The detailed HS-SPME-GC-MS protocol presented here can be readily implemented in quality control laboratories to ensure the consistent flavor and aroma profile of various food and beverage products. The principles outlined are also applicable to the analysis of other important volatile compounds in the food industry.

References

Application Notes and Protocols: Preparation of a 4-Methylanisole-d3 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylanisole-d3 is the deuterated form of 4-Methylanisole, an organic compound used as a flavoring agent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In research and drug development, deuterated compounds like this compound are crucial as internal standards for quantitative analysis by mass spectrometry (MS) and in nuclear magnetic resonance (NMR) spectroscopy.[3][4] The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, allows for differentiation from the non-deuterated analyte, improving the accuracy of analytical measurements.[3][4][5] This protocol provides a detailed procedure for the preparation of a standard stock solution of this compound.

Compound Data

A summary of the key quantitative data for this compound and its non-deuterated analog is presented below for easy reference and comparison.

PropertyThis compound4-Methylanisole
Synonyms 4-Methoxytoluene-d31-Methoxy-4-methylbenzene, p-Cresyl methyl ether
CAS Number 14202-49-4[1]104-93-8[6]
Molecular Formula C₈H₇D₃O[1]C₈H₁₀O[6][7]
Molecular Weight 125.18 g/mol [1]122.16 g/mol [8]
Appearance -Clear, colorless to light yellow liquid[6][9]
Density -0.969 g/mL at 25 °C
Boiling Point -174 °C

Health and Safety Precautions

While this compound is a deuterated compound and not radioactive, the safety precautions for its non-deuterated counterpart should be strictly followed due to similar chemical properties.

  • Hazard Statements: Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Suspected of damaging fertility or the unborn child.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, open flames, and other ignition sources.[10][11][13] Avoid contact with skin and eyes.[10][11]

  • Storage: Store the neat compound and prepared solutions in a cool, dry, and well-ventilated area in tightly sealed containers.[10][11]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 1 mg/mL stock solution of this compound. The final concentration can be adjusted based on specific experimental needs by modifying the amount of solute or the final volume of the solvent.

4.1. Materials and Reagents

  • This compound (Purity: ≥98%)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Glass Pasteur pipette or syringe

  • Solvent of choice: Methanol (HPLC grade), Acetonitrile (HPLC grade), or Dimethyl sulfoxide (DMSO). The choice of solvent should be based on the requirements of the downstream application. 4-Methylanisole is miscible with common organic solvents.[9]

  • Weighing paper or boat

  • Spatula

4.2. Procedure

  • Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh approximately 10 mg of this compound into the tared weighing boat. Record the exact weight.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Dissolve the Compound: Add a small amount of the chosen solvent (e.g., ~5 mL of methanol) to the volumetric flask. Gently swirl the flask to dissolve the compound completely.

  • Bring to Volume: Once the solute is fully dissolved, add more solvent to the flask until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.

  • Homogenize the Solution: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Label and Store: Transfer the stock solution to a properly labeled, sealed storage vial. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. For long-term storage, it is recommended to store the solution at -20°C for up to one month or -80°C for up to six months.[14]

Quality Control

To ensure the accuracy of the prepared stock solution, the following quality control steps are recommended:

  • Purity Verification: The purity of the neat this compound should be confirmed by the supplier's Certificate of Analysis (CoA). If necessary, purity can be re-verified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Concentration Verification: The concentration of the stock solution can be verified by preparing a dilution series and analyzing it using a calibrated analytical instrument, such as a GC-MS or LC-MS/MS system.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the preparation of the this compound stock solution.

G cluster_prep Preparation Phase cluster_storage Finalization Phase start Start: Gather Materials safety Review Safety Precautions (SDS) start->safety Step 1 weigh Weigh this compound (approx. 10 mg) safety->weigh Step 2 transfer Transfer to 10 mL Volumetric Flask weigh->transfer Step 3 dissolve Add Solvent & Dissolve transfer->dissolve Step 4 volume Bring to Final Volume dissolve->volume Step 5 homogenize Cap and Homogenize volume->homogenize Step 6 label_store Label and Store Solution homogenize->label_store Step 7 qc Perform Quality Control (e.g., MS Analysis) label_store->qc Step 8 end End: Stock Solution Ready qc->end Step 9

Caption: Workflow for preparing a this compound stock solution.

References

Application Note and Protocol: Determining the Optimal Concentration of 4-Methylanisole-d3 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylanisole, an aromatic organic compound, is utilized in the synthesis of various chemical intermediates and as a solvent in organic reactions.[1] It also finds applications in the production of perfumes and flavorings due to its aromatic properties.[1][2][3] Its deuterated form, 4-Methylanisole-d3, is an ideal internal standard for quantitative analysis using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] As a stable isotope-labeled internal standard, it closely mimics the chemical and physical properties of the analyte, 4-Methylanisole, including extraction efficiency, ionization response, and chromatographic retention time.[5][6] This mimicry allows it to effectively compensate for variations in sample preparation and instrument response, leading to improved accuracy and precision in quantitative assays.[5][7][8]

The selection of an appropriate concentration for the internal standard is a critical step in method development.[9] An optimal concentration ensures a stable and reproducible signal that is sufficient to be detected with high precision, without causing detector saturation or ion suppression of the analyte. This application note provides a detailed protocol for determining the optimal concentration of this compound for a given analytical method.

Experimental Protocol: Optimization of this compound Concentration

This protocol outlines a systematic approach to determine the optimal working concentration of this compound as an internal standard. The experiment involves preparing a series of calibration standards and quality control samples spiked with varying concentrations of the internal standard and evaluating the impact on the analytical performance.

2.1. Materials and Reagents

  • 4-Methylanisole (analyte) standard

  • This compound (internal standard) stock solution (e.g., 1 mg/mL in methanol)

  • Solvents for dilution (e.g., methanol, acetonitrile)

  • Matrix (e.g., blank plasma, water, food extract)

  • Analytical instrument (e.g., LC-MS/MS or GC-MS)

2.2. Preparation of Solutions

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 4-Methylanisole in a suitable solvent (e.g., methanol).

  • Analyte Working Solutions (Calibration Standards): Prepare a series of working solutions of 4-Methylanisole by serial dilution of the stock solution to cover the expected concentration range of the study (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solutions: Prepare a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, 200, 500 ng/mL) by diluting the IS stock solution.

2.3. Sample Preparation

  • For each concentration of the IS working solution, prepare a full set of calibration standards and at least two levels of quality control (QC) samples (e.g., low and high).

  • To a fixed volume of blank matrix, add a small volume of the analyte working solution (for calibration standards and QCs) or blank solvent (for blank samples).

  • Add a fixed volume of one of the IS working solutions to all samples (blanks, calibration standards, and QCs) in that set. A common practice is to add the internal standard at a concentration that results in a signal that is approximately 50% of the signal of the highest calibration standard.[9]

  • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as per the developed method.

  • Evaporate the solvent and reconstitute the sample in a suitable injection solvent.

2.4. Instrumental Analysis

  • Analyze the prepared samples using the developed LC-MS/MS or GC-MS method.

  • Acquire the peak areas for both the analyte (4-Methylanisole) and the internal standard (this compound).

2.5. Data Analysis

  • For each set of samples prepared with a specific IS concentration, calculate the response ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the response ratio against the analyte concentration.

  • Determine the linearity (coefficient of determination, r²) of the calibration curve.

  • Calculate the concentration of the QC samples using the calibration curve.

  • Calculate the precision (%CV) and accuracy (%RE) for the QC samples at each IS concentration.

  • Evaluate the stability of the IS signal across all samples in a run. The peak area of the IS should be consistent, with a coefficient of variation (%CV) of less than 15%.

Data Presentation

The following tables summarize the hypothetical data from an experiment to determine the optimal concentration of this compound.

Table 1: Evaluation of Internal Standard Concentration on Assay Performance

IS Concentration (ng/mL)Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%RE)
50 5 (LQC)15,000500,0000.0304.8-4.0
500 (HQC)1,500,000520,0002.88495-1.0
100 5 (LQC)15,5001,050,0000.0155.12.0
500 (HQC)1,520,0001,020,0001.495020.4
200 5 (LQC)14,8002,100,0000.0075.36.0
500 (HQC)1,510,0002,050,0000.74498-0.4

LQC: Low Quality Control, HQC: High Quality Control, %RE: Percent Relative Error

Table 2: Summary of Optimal Concentration and Validation Parameters

ParameterOptimal IS Concentration (100 ng/mL)
Linearity (r²) 0.9995
Precision (%CV) - LQC 3.5%
Precision (%CV) - HQC 2.1%
Accuracy (%RE) - LQC 2.0%
Accuracy (%RE) - HQC 0.4%
IS Peak Area Stability (%CV) 4.2%

Visualization of Workflow and Rationale

The following diagrams illustrate the experimental workflow for optimizing the internal standard concentration and the underlying principle of using an internal standard.

experimental_workflow cluster_prep Solution Preparation cluster_sampling Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_analyte Prepare Analyte Stock & Working Solutions spike_samples Spike Blank Matrix with Analyte and IS prep_analyte->spike_samples prep_is Prepare IS Working Solutions (Multiple Concentrations) prep_is->spike_samples extraction Perform Sample Extraction spike_samples->extraction reconstitution Reconstitute in Injection Solvent extraction->reconstitution instrument_analysis LC-MS/MS or GC-MS Analysis reconstitution->instrument_analysis data_acquisition Acquire Peak Areas (Analyte and IS) instrument_analysis->data_acquisition calc_ratio Calculate Response Ratios data_acquisition->calc_ratio cal_curve Construct Calibration Curves calc_ratio->cal_curve assess_performance Assess Linearity, Precision, and Accuracy cal_curve->assess_performance select_optimal Select Optimal IS Concentration assess_performance->select_optimal

Caption: Experimental workflow for determining the optimal concentration of this compound.

internal_standard_logic cluster_process Analytical Process cluster_correction Correction Mechanism cluster_output Result sample_prep Sample Preparation injection Injection sample_prep->injection sample_prep->injection ionization Ionization (MS Source) injection->ionization injection->ionization ratio Analyte / IS Ratio ionization->ratio ionization->ratio accurate_quant Accurate Quantification ratio->accurate_quant variability Process Variability (e.g., loss, suppression) variability->sample_prep variability->injection variability->ionization analyte Analyte analyte->sample_prep is Internal Standard (this compound) is->sample_prep

Caption: Rationale for using an internal standard to correct for analytical variability.

Conclusion

The optimal concentration of the internal standard, this compound, is crucial for the development of a robust and reliable quantitative method. By systematically evaluating a range of concentrations and assessing the impact on linearity, precision, and accuracy, researchers can select a concentration that provides a stable signal and ensures the highest quality data. The protocol described in this application note provides a comprehensive framework for this optimization process, which is a fundamental step in bioanalytical method validation. Based on the presented hypothetical data, a concentration of 100 ng/mL for this compound was found to be optimal, providing excellent linearity, precision, and accuracy for the assay.

References

Application Note: Quantification of Volatile Organic Compounds in Water Samples Using 4-Methylanisole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust method for the quantitative analysis of target volatile organic compounds (VOCs) in water matrices. The protocol incorporates 4-Methylanisole-d3 as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. The methodology detailed below is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Accurate quantification of volatile and semi-volatile organic compounds is critical in various fields, including environmental analysis, food and beverage quality control, and pharmaceutical development. The use of a deuterated internal standard, such as this compound, is a widely accepted practice to improve the reliability of analytical measurements. This compound is an ideal internal standard for methods targeting analogous non-deuterated analytes due to its similar chemical and physical properties, ensuring it behaves comparably during extraction and analysis while being distinguishable by mass spectrometry. This document provides a comprehensive protocol for the preparation and analysis of water samples spiked with this compound.

Experimental Protocol

Materials and Reagents
  • Target Analytes: Analytical standards of the VOCs of interest.

  • Internal Standard: this compound solution (e.g., 100 µg/mL in methanol).

  • Solvents: HPLC-grade or equivalent methanol, dichloromethane (DCM).

  • Reagents: Anhydrous sodium sulfate, reagent-grade water.

  • Sample Vials: 20 mL headspace vials with PTFE-lined septa.

  • Extraction Phase: Solid-phase microextraction (SPME) fiber (e.g., Polydimethylsiloxane/Divinylbenzene).

Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a headspace autosampler and a capillary column suitable for VOC analysis (e.g., DB-5ms).

Sample Preparation Workflow

A generalized workflow for sample preparation and analysis is depicted below.

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A 1. Collect Water Sample B 2. Aliquot Sample into Vial A->B C 3. Spike with this compound (IS) B->C D 4. Add Salt (optional, to enhance extraction) C->D E 5. Headspace Solid-Phase Microextraction (HS-SPME) D->E F 6. GC-MS Analysis E->F G 7. Data Processing and Quantification F->G

Caption: Workflow for VOC analysis using this compound spiking.

Detailed Protocol
  • Preparation of Standards:

    • Prepare a stock solution of the target analytes in methanol.

    • Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL in methanol.

    • Create a series of calibration standards by spiking known concentrations of the target analytes and a constant concentration of the this compound internal standard into reagent-grade water.

  • Sample Collection and Spiking:

    • Collect water samples in appropriate containers.

    • Transfer 10 mL of the water sample into a 20 mL headspace vial.

    • Spike the sample with 10 µL of the 10 µg/mL this compound working solution to achieve a final concentration of 10 ng/mL.

    • For enhanced extraction efficiency, 2 g of sodium chloride can be added to the vial.

  • Headspace SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at 60°C for 15 minutes.

    • Expose the SPME fiber to the headspace for 30 minutes at 60°C to extract the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

    • Separate the compounds on a suitable capillary column with a temperature program optimized for the target analytes.

    • Detect the analytes using the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for each target analyte and for this compound.

Data Presentation

The following table presents hypothetical quantitative data for the analysis of two common VOCs, Benzene and Toluene, using this compound as an internal standard. This data is for illustrative purposes only.

AnalyteSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, n=5) (%)
Benzene2019.2964.5
Toluene2020.81043.8
Internal Standard
This compound109.9992.1

Signaling Pathway and Logical Relationships

The logic of using an internal standard relies on the consistent ratio of the analyte response to the internal standard response across different samples, which corrects for variations.

Internal_Standard_Logic Analyte Analyte SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS AnalyteResponse Analyte Peak Area GCMS->AnalyteResponse ISResponse IS Peak Area GCMS->ISResponse Ratio Peak Area Ratio (Analyte / IS) AnalyteResponse->Ratio ISResponse->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Quantified Analyte Concentration Calibration->Quantification

Caption: Logic of quantification using an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable method for the quantification of VOCs in water samples. This approach effectively compensates for sample matrix effects and variations in extraction efficiency and instrument performance, leading to accurate and reproducible results. The protocol described herein can be adapted and validated for a wide range of volatile and semi-volatile analytes in various matrices.

Disclaimer: This document provides a generalized application note and protocol. Specific experimental conditions, such as spiking concentrations, extraction parameters, and GC-MS settings, must be optimized and validated by the end-user for their specific application and instrumentation. The quantitative data presented is illustrative and does not represent actual experimental results.

Application and Protocol for the Use of 4-Methylanisole-d3 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific established applications or validated protocols for the routine use of 4-Methylanisole-d3 as an internal standard in forensic toxicology screening. The following application note and protocol are presented as a general framework and a hypothetical example based on common practices in the field for the analysis of analogous compounds. This information is intended for research and method development purposes.

Introduction

In forensic toxicology, the use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification of drugs and other xenobiotics in biological matrices. Deuterated standards, such as this compound, are ideal internal standards as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by mass spectrometry. This allows for the correction of analyte loss during sample preparation and variations in instrument response.

4-Methylanisole (also known as p-methoxytoluene) is a small, relatively non-polar aromatic compound. While not a common drug of abuse itself, its deuterated form, this compound, could theoretically be employed as an internal standard for the quantification of other small, volatile, or semi-volatile aromatic compounds in forensic toxicology casework. Potential target analytes could include certain solvents, industrial chemicals, or metabolic byproducts of other substances that share structural similarities.

This document outlines a hypothetical application of this compound as an internal standard for the gas chromatography-mass spectrometry (GC-MS) screening of a panel of small aromatic compounds in postmortem blood.

Hypothetical Application: Screening of Volatile Aromatic Compounds in Blood

This protocol describes a hypothetical method for the determination of a panel of volatile aromatic compounds in whole blood using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. This compound serves as the internal standard to ensure the accuracy and reliability of the quantitative results.

Target Analytes:

  • Toluene

  • Ethylbenzene

  • Xylene isomers

  • Styrene

  • Anisole

Experimental Protocols

  • This compound solution (10 µg/mL in methanol)

  • Calibrator solutions containing the target analytes at various concentrations

  • Quality control (QC) samples

  • Deionized water

  • Sodium chloride

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Solid-phase microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., polydimethylsiloxane - PDMS)

  • Pipette 1 mL of calibrator, QC sample, or case sample (e.g., postmortem blood) into a 20 mL headspace vial.

  • Add 10 µL of the 10 µg/mL this compound internal standard solution to each vial.

  • Add 1 g of sodium chloride to each vial to increase the ionic strength of the matrix and promote the partitioning of volatile analytes into the headspace.

  • Immediately seal the vials with the magnetic screw caps.

  • Vortex each vial for 10 seconds.

  • Place the vials in the autosampler tray of the GC-MS system.

The following are suggested starting parameters and may require optimization.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Split/Splitless, operated in splitless mode
Inlet Temperature 250 °C
Oven Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 2 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Analyte Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Toluene9192
Ethylbenzene91106
m/p-Xylene91106
o-Xylene91106
Styrene10478, 103
Anisole10878, 93
This compound (IS) 125 94, 110

Data Presentation

Parameter Toluene Ethylbenzene Xylenes Styrene Anisole
Linear Range (ng/mL) 10 - 100010 - 100010 - 100010 - 100010 - 1000
Limit of Detection (LOD) (ng/mL) 22233
Limit of Quantification (LOQ) (ng/mL) 1010101010
Intra-day Precision (%RSD) < 10%< 10%< 10%< 12%< 12%
Inter-day Precision (%RSD) < 12%< 12%< 12%< 15%< 15%
Accuracy (% Bias) ± 15%± 15%± 15%± 18%± 18%
Recovery > 85%> 85%> 85%> 80%> 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing sample 1 mL Blood Sample add_is Add 10 µL This compound (IS) sample->add_is add_salt Add 1 g NaCl add_is->add_salt seal Seal Vial add_salt->seal vortex Vortex seal->vortex incubation Incubation and SPME Extraction vortex->incubation injection GC Injection (Desorption) incubation->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of volatile aromatic compounds.

logical_relationship cluster_process Analytical Process analyte Target Analyte sample_prep Sample Preparation (e.g., Extraction) analyte->sample_prep is This compound (IS) is->sample_prep gc_ms GC-MS Analysis (Injection, Separation, Ionization) sample_prep->gc_ms analyte_response Analyte Response gc_ms->analyte_response is_response IS Response gc_ms->is_response ratio Response Ratio (Analyte / IS) analyte_response->ratio is_response->ratio quantification Accurate Quantification ratio->quantification

Caption: Role of the internal standard in quantitative analysis.

Troubleshooting & Optimization

Technical Support Center: Correcting for Matrix Effects in LC-MS with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using deuterated internal standards, such as 4-Methylanisole-d3, to correct for matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2]

Q2: How does a deuterated internal standard like this compound help correct for matrix effects?

A2: A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[4] Ideally, the deuterated standard (e.g., this compound) has nearly identical physicochemical properties to the analyte (e.g., 4-Methylanisole).[5] This means it will co-elute from the LC column and experience the same degree of ion suppression or enhancement as the analyte.[6][7] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.

Q3: Why is complete co-elution of the analyte and the deuterated internal standard important?

A3: Complete co-elution is crucial because the composition of the matrix entering the mass spectrometer ion source changes continuously throughout the chromatographic run. If the analyte and its deuterated internal standard elute at slightly different times, they may be exposed to different co-eluting matrix components, and therefore experience different degrees of matrix effects.[7][8] This differential effect can lead to inaccurate results.[7][8]

Q4: Can deuterated internal standards always perfectly correct for matrix effects?

A4: While considered the "gold standard," deuterated internal standards may not always provide perfect correction.[8] Potential issues include:

  • Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight change in retention time, causing incomplete co-elution with the analyte.[7][9]

  • Differential Matrix Effects: Even with co-elution, the analyte and internal standard might respond differently to severe matrix effects in some complex samples.[8]

  • Isotopic Instability: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent (H/D exchange), which can affect quantification.

Q5: What are the key considerations when using a deuterated internal standard?

A5: Key considerations include:

  • Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize signal interference from the unlabeled analyte.[10]

  • Chemical Purity: The standard should be free from impurities that could interfere with the analysis.[10]

  • Concentration: The concentration of the internal standard should be optimized to provide a strong signal without saturating the detector.

  • Co-elution: Verification of co-elution with the target analyte under the specific chromatographic conditions is essential.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of analyte/internal standard ratio Incomplete co-elution of the analyte and this compound.Modify chromatographic conditions (e.g., gradient, mobile phase composition) to achieve better peak overlap. Consider a column with different selectivity.[7]
Differential matrix effects in highly complex samples.Improve sample preparation to remove more matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be beneficial. Diluting the sample may also mitigate the effect if sensitivity allows.[11]
Instability of the analyte or internal standard in the sample or autosampler.Investigate the stability of both compounds under the storage and analytical conditions.
Internal standard signal is weak or absent Incorrect concentration of the this compound spiking solution.Verify the concentration of the internal standard stock and working solutions.
Degradation of the internal standard.Check the stability and storage conditions of the this compound standard.
Severe ion suppression affecting the internal standard.Optimize sample cleanup procedures to reduce matrix components.[11] Consider switching to a less susceptible ionization mode if possible (e.g., APCI instead of ESI).
Analyte and internal standard peaks are separated Isotope effect causing a shift in retention time for this compound.Adjusting the chromatographic method (e.g., temperature, mobile phase) may help to improve co-elution. In some cases, perfect co-elution of deuterated standards is not achievable, and the potential for error must be assessed.[7][9]
High background or interfering peaks at the m/z of the analyte or internal standard Contamination from solvents, reagents, or sample collection tubes.Use high-purity solvents and reagents. Screen all materials for potential contaminants.
Carryover from a previous injection of a high-concentration sample.Implement a rigorous needle and injection port washing protocol between samples.
In-source fragmentation of a co-eluting compound.Improve chromatographic separation to resolve the interfering compound from the analyte and internal standard.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Spiking

This protocol allows for the quantitative assessment of the matrix effect on an analyte, such as 4-Methylanisole.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte (4-Methylanisole) and the internal standard (this compound) into the initial mobile phase or a pure solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma, urine) using the intended sample preparation method. Spike the analyte and internal standard into the final, extracted matrix.

    • Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before the extraction process.

  • Analyze all samples using the developed LC-MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = [(Peak Area of Analyte in Set B) / (Peak Area of IS in Set B)] / [(Peak Area of Analyte in Set A) / (Peak Area of IS in Set A)]

    • An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.

Protocol 2: Standard Operating Procedure for Sample Analysis with this compound Internal Standard

Methodology:

  • Sample Preparation:

    • Aliquot a known volume of the unknown sample, calibration standards, and quality control samples.

    • Add a precise volume of the this compound internal standard working solution to each sample, standard, and QC.

    • Vortex each tube to ensure thorough mixing.

  • Sample Extraction (Example: Protein Precipitation):

    • Add a specified volume of cold acetonitrile to each sample.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge to pellet the precipitate.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS Analysis:

    • Inject the prepared samples onto the LC-MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring at least one transition for 4-Methylanisole and one for this compound.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Sample/Standard/QC add_is Add this compound Internal Standard sample->add_is extract Sample Extraction (e.g., Protein Precipitation, SPE) add_is->extract lcms LC-MS/MS Analysis extract->lcms data_acq Data Acquisition (MRM) lcms->data_acq integration Peak Integration data_acq->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio cal_curve Construct Calibration Curve ratio->cal_curve quant Quantify Unknowns cal_curve->quant

Caption: Workflow for quantitative LC-MS analysis using an internal standard.

troubleshooting_logic start Inaccurate or Imprecise Results check_coelution Check Analyte/IS Co-elution start->check_coelution check_matrix Evaluate Matrix Effect (Post-Extraction Spike) check_coelution->check_matrix Yes optimize_chrom Optimize Chromatography check_coelution->optimize_chrom No improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup High check_is_stability Check IS Stability and Purity check_matrix->check_is_stability Low/Acceptable end Accurate Results optimize_chrom->end improve_cleanup->end replace_is Use Fresh IS Stock check_is_stability->replace_is Issue Found check_is_stability->end OK replace_is->end

Caption: A logical troubleshooting workflow for matrix effect issues.

References

Technical Support Center: Troubleshooting Isotopic Interference with 4-Methylanisole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for issues related to isotopic interference when using 4-Methylanisole-d3 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 4-Methylanisole, where the three hydrogen atoms on the methyl group have been replaced by deuterium atoms. Its chemical properties are nearly identical to the non-deuterated (native) 4-Methylanisole, but it has a different molecular weight. This mass difference allows it to be distinguished from the native compound in a mass spectrometer. It is used as an internal standard to improve the accuracy and precision of quantitative analyses by correcting for variations in sample preparation, injection volume, and instrument response.

Q2: What is isotopic interference in the context of using this compound?

Isotopic interference occurs when the signal of the this compound internal standard is artificially increased by contributions from the native 4-Methylanisole analyte. This happens because naturally occurring heavy isotopes (primarily ¹³C) in the native analyte can produce ions with mass-to-charge ratios (m/z) that overlap with the signal of the deuterated internal standard. This can lead to an overestimation of the internal standard's concentration and, consequently, an underestimation of the analyte's concentration.

Q3: What are the primary ions of 4-Methylanisole and this compound in mass spectrometry?

The molecular ion ([M]⁺) of 4-Methylanisole is observed at an m/z of 122. The most abundant fragment ion is typically seen at m/z 107, resulting from the loss of a methyl group (-CH₃). Other significant fragments can be observed at m/z 91 and 77.[1]

For this compound, the molecular ion ([M+3]⁺) is at m/z 125. The primary fragment ion, resulting from the loss of the deuterated methyl group (-CD₃), is expected at m/z 107. However, a fragment corresponding to the loss of a non-deuterated methyl group from the aromatic ring is also possible, which would result in a fragment at m/z 110.

Troubleshooting Guide

This guide addresses common problems encountered due to isotopic interference between 4-Methylanisole and this compound.

Problem 1: Inaccurate quantification, particularly at low analyte concentrations.
  • Symptom: You observe that the calculated concentration of your 4-Methylanisole standard is consistently lower than expected, especially for low-level samples.

  • Cause: The isotopic contribution from a high concentration of native 4-Methylanisole is artificially inflating the signal of the this compound internal standard. The M+3 peak of native 4-Methylanisole can contribute to the signal of the this compound molecular ion (m/z 125).

  • Solution:

    • Method 1: Chromatographic Separation: Optimize your gas chromatography (GC) or liquid chromatography (LC) method to achieve baseline separation between 4-Methylanisole and this compound. Even a slight retention time shift between the deuterated standard and the native analyte can help to minimize the impact of co-eluting interferences.

    • Method 2: Selection of Specific MRM Transitions: Use Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) to monitor specific precursor-to-product ion transitions. This is a highly effective way to discriminate between the analyte and the internal standard.

    • Method 3: Isotopic Contribution Correction: If chromatographic separation is not fully achievable, the contribution of the analyte's isotopic peaks to the internal standard's signal can be mathematically corrected. This involves analyzing a sample containing only the native analyte to determine the percentage contribution of its M+3 peak to the m/z of the internal standard. This correction factor can then be applied to all samples.

Problem 2: Non-linear calibration curve.
  • Symptom: Your calibration curve for 4-Methylanisole shows a non-linear response, particularly at the higher concentration end.

  • Cause: At high concentrations of 4-Methylanisole, the isotopic contribution to the this compound signal becomes more significant, leading to a disproportionate increase in the internal standard's response and causing the curve to deviate from linearity.

  • Solution:

    • Optimize Internal Standard Concentration: Ensure that the concentration of the this compound internal standard is appropriate for the expected concentration range of the analyte. A higher concentration of the internal standard can sometimes help to minimize the relative impact of the isotopic contribution from the analyte.

    • Use a Different Labeled Standard: If significant interference persists, consider using an internal standard with a higher mass difference, such as 4-Methylanisole-d7, if available. This would shift the internal standard's signal further away from the isotopic cluster of the native analyte.

    • Apply a Non-Linear Calibration Model: In cases where the interference is predictable and consistent, a non-linear regression model might provide a better fit for the calibration curve.

Data Presentation

The following table summarizes the key mass-to-charge ratios for 4-Methylanisole and this compound, which are essential for identifying and troubleshooting isotopic interference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Primary Fragment Ion (m/z)
4-MethylanisoleC₈H₁₀O122.17122107
This compoundC₈H₇D₃O125.18125107

Experimental Protocols

Protocol 1: Recommended MRM Transitions for GC-MS/MS Analysis

To minimize isotopic interference, it is crucial to select specific and sensitive MRM transitions for both the analyte and the internal standard. The following transitions are recommended as a starting point for method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Methylanisole12210715
4-Methylanisole1229120
This compound12510715
This compound1259420

Note: Collision energies should be optimized for your specific instrument.

Protocol 2: Calculation of Isotopic Contribution
  • Prepare a high-concentration standard of native 4-Methylanisole in a clean matrix.

  • Acquire data in full scan mode to observe the entire isotopic pattern of the molecular ion.

  • Measure the peak area or height of the monoisotopic peak (m/z 122) and the M+3 peak (m/z 125).

  • Calculate the percentage contribution of the M+3 peak relative to the monoisotopic peak.

  • In your quantitative analysis, subtract this percentage of the native analyte's peak area from the peak area of the this compound internal standard before calculating the concentration.

Visualizations

Troubleshooting_Isotopic_Interference cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Troubleshooting Solutions Symptom1 Inaccurate Quantification (Low Concentrations) Cause1 Isotopic Contribution from Native Analyte to IS Signal Symptom1->Cause1 Symptom2 Non-Linear Calibration Curve Symptom2->Cause1 Solution6 Employ Non-Linear Calibration Model Symptom2->Solution6 Improve Curve Fit Solution1 Optimize Chromatographic Separation Cause1->Solution1 Mitigate Co-elution Solution2 Select Specific MRM Transitions Cause1->Solution2 Increase Specificity Solution3 Apply Isotopic Contribution Correction Cause1->Solution3 Correct Mathematically Solution4 Optimize Internal Standard Concentration Cause1->Solution4 Adjust Ratios Solution5 Use Internal Standard with Higher Mass Difference Cause1->Solution5 Avoid Overlap Fragmentation_Pathway cluster_analyte 4-Methylanisole cluster_is This compound Analyte_M [C₈H₁₀O]⁺˙ m/z = 122 Analyte_Frag1 [C₇H₇O]⁺ m/z = 107 Analyte_M->Analyte_Frag1 - •CH₃ IS_M [C₈H₇D₃O]⁺˙ m/z = 125 IS_Frag1 [C₇H₇O]⁺ m/z = 107 IS_M->IS_Frag1 - •CD₃

References

Technical Support Center: Enhancing Analytical Precision with 4-Methylanisole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methylanisole-d3 as an internal standard to improve analytical precision.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 4-Methylanisole, meaning that three hydrogen atoms on the methyl group have been replaced with deuterium atoms.[1][2] It is an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based techniques like GC-MS and LC-MS/MS. Because its chemical and physical properties are nearly identical to the non-labeled analyte (4-Methylanisole), it co-elutes during chromatography and experiences similar ionization and fragmentation.[3][4] The key difference is its higher mass, which allows the mass spectrometer to distinguish it from the analyte of interest. This helps to correct for variability during sample preparation, injection, and analysis, leading to more accurate and precise quantification.[5][6]

Q2: What are the key considerations for storing and handling this compound?

Proper storage and handling are crucial to maintain the integrity of this compound. It is a flammable liquid and should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][8] The compound is incompatible with strong oxidizing agents.[8][9] For long-term stability, it is recommended to store the product under the conditions specified in the Certificate of Analysis, which may include refrigeration (0-8 °C) or freezing (-20°C or -80°C).[1][10][11][12] Containers should be kept tightly sealed to prevent evaporation and contamination.[8][13]

Q3: What is the isotopic purity of this compound and why is it important?

Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. High isotopic purity is essential to prevent cross-talk or interference with the quantification of the non-labeled analyte.[5][14] The Certificate of Analysis for your specific lot of this compound will provide information on its isotopic purity. It is important to verify this information to ensure the accuracy of your analytical method.[14]

Q4: Can deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

Deuterium-hydrogen exchange is a potential issue with some deuterated internal standards, especially when the deuterium atoms are in chemically active or exchangeable positions.[14][15] For this compound, the deuterium atoms are on the methyl group, which is generally stable. However, exposure to strongly acidic or basic conditions should be avoided as a precaution.[3] It is always good practice to assess the stability of the internal standard in your specific sample matrix and solvent conditions during method development.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound

Possible Causes:

  • Active sites in the GC inlet or column: The analyte may be interacting with active sites, leading to peak tailing.

  • Improper column installation: Leaks or dead volume can cause peak distortion.

  • Column contamination: Buildup of non-volatile residues on the column.

  • Incompatible solvent: The injection solvent may not be compatible with the mobile phase or stationary phase.

Solutions:

  • GC System Maintenance:

    • Deactivate the GC inlet liner with silylation reagent or use a pre-deactivated liner.

    • Trim a small portion (e.g., 10-20 cm) from the front of the GC column.

    • Bake out the column at the manufacturer's recommended temperature.

  • Check for Leaks: Ensure all fittings are tight and that the column is properly installed in the inlet and detector.

  • Solvent Compatibility: Ensure the injection solvent is appropriate for the analytical method.

Issue 2: Inconsistent or Low Recovery of this compound

Possible Causes:

  • Suboptimal extraction procedure: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be efficient for 4-Methylanisole.

  • Matrix effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the extraction process.[16][17][18]

  • Degradation of the internal standard: Although generally stable, degradation can occur under harsh conditions.

  • Inaccurate spiking: Inconsistent addition of the internal standard to samples and standards.

Solutions:

  • Optimize Extraction:

    • Experiment with different extraction solvents or SPE cartridges.

    • Adjust the pH of the sample to improve partitioning.

    • Incorporate a protein precipitation step for biological samples.

  • Evaluate Matrix Effects: Prepare standards in a matrix that closely matches the study samples to assess and compensate for matrix effects.[19]

  • Ensure Accurate Spiking: Use a calibrated pipette and add the internal standard early in the sample preparation process to account for variability in subsequent steps.[14]

  • Stability Assessment: Evaluate the stability of this compound in the sample matrix under the storage and processing conditions of your experiment.

Issue 3: Interference or Crosstalk with the Analyte Signal

Possible Causes:

  • Isotopic impurity: The this compound standard may contain a small amount of the non-deuterated (d0) form.[5]

  • In-source fragmentation: The internal standard may lose its deuterium atoms in the mass spectrometer's ion source, creating an ion with the same mass as the analyte.

  • Co-eluting isobaric interference: Another compound in the sample has the same mass and retention time as the analyte or internal standard.

Solutions:

  • Check Isotopic Purity: Refer to the Certificate of Analysis for the isotopic purity of your standard. If necessary, acquire a standard with higher purity.

  • Optimize MS Conditions:

    • Use a softer ionization technique if possible.

    • Optimize fragmentation energies (collision energy) to minimize the loss of deuterium.

  • Improve Chromatographic Resolution:

    • Modify the temperature gradient (for GC) or mobile phase gradient (for LC) to separate the interfering peak.

    • Consider using a different chromatography column with a different stationary phase.

Experimental Protocols

Representative GC-MS Protocol for Quantification of 4-Methylanisole

This protocol provides a general starting point. Optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma, water), add 50 µL of 1 µg/mL this compound internal standard solution (in methanol).

  • Add 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Parameters

ParameterValue
GC System Agilent 8890 GC or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Start at 60 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor 4-Methylanisole: m/z 122, 107, 91; this compound: m/z 125, 110, 94

Data Presentation

Table 1: Example Calibration Curve Data for 4-Methylanisole using this compound Internal Standard

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
11,520145,8000.0104
57,850148,2000.0530
1015,100147,5000.1024
5076,200149,1000.5111
100153,000148,5001.0202
500755,000147,9005.1048
10001,510,000148,80010.1478

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Quantify Quantification (Analyte/IS Ratio) GCMS->Quantify

Caption: General experimental workflow for sample analysis.

troubleshooting_logic start Poor Analytical Result peak_shape Issue with Peak Shape? start->peak_shape recovery Inconsistent Recovery? peak_shape->recovery No check_gc Check GC System: - Inlet Liner - Column - Leaks peak_shape->check_gc Yes interference Signal Interference? recovery->interference No optimize_extraction Optimize Extraction: - Solvent - pH - Matrix Matching recovery->optimize_extraction Yes optimize_ms Optimize MS: - Ionization - Fragmentation - Chromatography interference->optimize_ms Yes end Improved Result interference->end No check_gc->end optimize_extraction->end optimize_ms->end

Caption: A logical approach to troubleshooting common issues.

References

addressing poor recovery of 4-Methylanisole-d3 in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the poor recovery of 4-Methylanisole-d3 during sample extraction. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Poor recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to sample handling, the extraction method itself, and the analytical instrumentation. Key areas to investigate include evaporative losses due to the compound's volatility, inefficient extraction from the sample matrix, matrix effects leading to ion suppression or enhancement, and problems within the GC-MS system.

Q2: How do matrix effects impact the recovery of deuterated internal standards like this compound?

Matrix effects occur when components of the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). While deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, differences in their physicochemical properties can sometimes cause slight chromatographic separation, leading to differential matrix effects and inaccurate quantification.[2]

Q3: Can the choice of extraction solvent significantly affect recovery?

Yes, the choice of extraction solvent is critical. For liquid-liquid extraction (LLE), the solvent must be immiscible with the sample matrix and have a high affinity for 4-Methylanisole. For solid-phase extraction (SPE), the solvents used for conditioning, washing, and elution must be carefully selected to ensure proper retention of the analyte on the sorbent and its efficient elution, while minimizing the co-extraction of interfering matrix components.

Q4: How can I minimize the loss of a volatile compound like this compound during sample preparation?

Due to its volatility, this compound is susceptible to evaporative losses. To mitigate this, it is crucial to work with chilled samples and solvents, use tightly sealed vials with minimal headspace, and avoid prolonged exposure of samples to the atmosphere.[3] Ensure that any concentration steps, such as nitrogen blowdown, are performed at low temperatures.[4]

Q5: What role does pH play in the extraction of this compound?

The pH of the sample can significantly influence the extraction efficiency of certain compounds.[5][6][7] For 4-Methylanisole, which is a neutral compound, the direct effect of pH on its charge state is minimal. However, adjusting the pH can help to suppress the extraction of acidic or basic matrix components that may interfere with the analysis.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound when using a liquid-liquid extraction method, consider the following troubleshooting steps:

  • Assess Solvent Choice: Ensure the extraction solvent has a high partition coefficient for 4-Methylanisole.

  • Optimize Extraction Volume and Repetitions: A single extraction may be insufficient. Perform multiple extractions with smaller volumes of solvent.

  • Evaluate pH of the Aqueous Phase: While 4-Methylanisole is neutral, adjusting the pH can minimize the extraction of interfering compounds.

  • Check for Emulsions: Emulsions at the solvent interface can trap the analyte and lead to poor recovery. If emulsions form, try centrifugation or adding salt to break them.

  • Minimize Volatilization: Keep samples and extracts cold and use sealed containers.

Poor Recovery in Solid-Phase Extraction (SPE)

For issues with solid-phase extraction, the following points should be addressed:

  • Verify Sorbent Selection: Ensure the sorbent chemistry is appropriate for retaining 4-Methylanisole (e.g., a non-polar sorbent for a polar sample matrix).

  • Optimize the 4-Step SPE Process:

    • Conditioning: Properly condition the sorbent to activate it.

    • Loading: Ensure the sample is loaded at an appropriate flow rate.

    • Washing: Use a wash solvent that removes interferences without eluting the analyte.

    • Elution: Use a strong enough solvent to fully elute the this compound from the sorbent.

  • Prevent Sorbent Drying: For silica-based sorbents, do not allow the sorbent bed to dry out between the conditioning and loading steps.

  • Check for Channeling: Ensure the sample passes evenly through the sorbent bed.

GC-MS System Troubleshooting

If the extraction process appears to be optimized, the problem may lie with the analytical instrument:

  • Inspect the GC Inlet: A dirty or active inlet liner can lead to poor peak shape and analyte loss.

  • Check for Leaks: Leaks in the GC system can lead to poor sensitivity and reproducibility.

  • Evaluate the GC Column: A degraded or contaminated column can result in poor chromatography.

  • Assess the MS Source: A dirty ion source can cause a general decrease in signal for all compounds.

Data Presentation

Table 1: Hypothetical Recovery of this compound with Different LLE Solvents

Extraction SolventPolarity IndexBoiling Point (°C)Hypothetical Average Recovery (%)Standard Deviation (%)
Hexane0.169755.2
Dichloromethane3.140883.1
Ethyl Acetate4.477922.5
Methyl-tert-butyl ether (MTBE)2.555952.1

Table 2: Hypothetical Effect of pH on the Removal of an Acidic Interference in LLE

Sample pHThis compound Recovery (%)Acidic Interference Co-extracted (%)
29485
79540
1094<5

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Water
  • Sample Preparation: To a 10 mL water sample in a 15 mL screw-cap glass vial, add a known amount of this compound standard.

  • pH Adjustment (Optional): Adjust the sample pH as needed with dilute NaOH or HCl.

  • Extraction: Add 2 mL of a suitable extraction solvent (e.g., MTBE).

  • Mixing: Cap the vial and vortex for 2 minutes.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic (top) layer to a clean GC vial.

  • Repeat Extraction: Repeat the extraction (steps 3-6) with a fresh 2 mL aliquot of the extraction solvent and combine the organic layers.

  • Analysis: Analyze the combined extract by GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from an Aqueous Matrix
  • Sorbent Selection: Choose a non-polar SPE cartridge (e.g., C18).

  • Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent. Do not allow the sorbent to dry.

  • Loading: Load the 10 mL aqueous sample (spiked with this compound) onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the sorbent bed by applying a vacuum for 5-10 minutes.

  • Elution: Elute the this compound from the cartridge with 2 x 1 mL of a strong solvent (e.g., ethyl acetate) into a collection tube.

  • Analysis: Analyze the eluate by GC-MS.

Visualizations

TroubleshootingWorkflow start Poor Recovery of This compound check_volatility Address Volatility Issues? start->check_volatility volatility_solutions Use cold samples/solvents Minimize headspace Seal vials tightly check_volatility->volatility_solutions Yes check_extraction Review Extraction Method? check_volatility->check_extraction No volatility_solutions->check_extraction extraction_type LLE or SPE? check_extraction->extraction_type Yes check_gcms Investigate GC-MS System? check_extraction->check_gcms No lle_troubleshoot Optimize LLE: - Solvent Choice - pH - Extraction Volume - Emulsion Breaking extraction_type->lle_troubleshoot LLE spe_troubleshoot Optimize SPE: - Sorbent Choice - Conditioning - Washing - Elution extraction_type->spe_troubleshoot SPE lle_troubleshoot->check_gcms spe_troubleshoot->check_gcms gcms_solutions Perform Maintenance: - Clean/replace inlet liner - Check for leaks - Evaluate column - Clean MS source check_gcms->gcms_solutions Yes end_bad Issue Persists Consult Senior Scientist check_gcms->end_bad No end_good Recovery Improved gcms_solutions->end_good

Caption: Troubleshooting workflow for poor this compound recovery.

Caption: Potential points of this compound loss during sample processing.

References

stability of 4-Methylanisole-d3 in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methylanisole-d3. This resource is designed for researchers, scientists, and drug development professionals to ensure the accurate and reliable use of this compound in experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this deuterated standard in solution over time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: To ensure the long-term stability of this compound stock solutions, it is recommended to store them at -20°C or -80°C in a tightly sealed, amber vial to protect from light.[1] For solutions prepared in volatile organic solvents, ensure the container has minimal headspace to prevent evaporation.[2]

Q2: Which solvents are suitable for preparing this compound solutions?

A2: 4-Methylanisole is soluble in many common organic solvents such as methanol, acetonitrile, and DMSO.[1][3] For use as an internal standard in LC-MS applications, it is best practice to dissolve it in a solvent that is compatible with the mobile phase of your analytical method to avoid precipitation and peak distortion.

Q3: Can I store this compound solutions in acidic or basic conditions?

A3: It is generally advised to avoid storing deuterated compounds in acidic or basic solutions.[4] These conditions can potentially lead to the exchange of deuterium atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[4][5]

Q4: How long can I expect my this compound working solution to be stable at room temperature?

A4: The stability of working solutions at room temperature is limited. It is recommended to prepare fresh working solutions daily from a refrigerated or frozen stock. If solutions must be kept at room temperature for a short period, such as in an autosampler, it is crucial to perform a stability study to determine the extent of any potential degradation or solvent evaporation.

Q5: What are the potential signs of degradation for this compound?

A5: Degradation of this compound can manifest as a decrease in the peak area of the analyte over time in chromatographic analysis. You may also observe the appearance of new, unexpected peaks in the chromatogram. A change in the color of the solution could also indicate degradation, though this is less common for colorless compounds like 4-Methylanisole.

Troubleshooting Guides

Issue 1: Decreasing signal intensity of this compound over a sequence of injections.
  • Possible Cause 1: Adsorption to sample vials or tubing.

    • Troubleshooting Step: Use silanized glass vials or polypropylene vials to minimize adsorption. Ensure all tubing in the LC system is inert.

  • Possible Cause 2: Evaporation of solvent from the vial.

    • Troubleshooting Step: Use autosampler vials with septa that seal well. If running a long sequence, consider using a cooled autosampler.

  • Possible Cause 3: Instability in the analytical system.

    • Troubleshooting Step: Inject a freshly prepared standard to see if the signal returns to the expected intensity. If it does, the issue is likely with the stability of the samples in the autosampler. If not, the issue may be with the instrument (e.g., ion source contamination).[6]

Issue 2: Inconsistent quantification results when using this compound as an internal standard.
  • Possible Cause 1: Deuterium exchange.

    • Troubleshooting Step: Prepare the standard in a neutral, aprotic solvent. Avoid prolonged exposure to acidic or basic conditions during sample preparation. Analyze a freshly prepared standard to compare with older solutions.[4][5]

  • Possible Cause 2: Co-elution with an interfering compound.

    • Troubleshooting Step: Review the chromatography to ensure the this compound peak is well-resolved from other components in the sample matrix. Adjust the chromatographic method if necessary.

  • Possible Cause 3: Different response factors between the analyte and the internal standard.

    • Troubleshooting Step: While stable isotope-labeled internal standards are expected to have similar ionization efficiency to the analyte, this is not always the case.[7] Verify the linearity of the response for both the analyte and the internal standard across the expected concentration range.

Issue 3: Appearance of unexpected peaks in the chromatogram of a this compound solution.
  • Possible Cause 1: Contamination of the solvent or glassware.

    • Troubleshooting Step: Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh solution using new materials to see if the extraneous peaks disappear.

  • Possible Cause 2: Degradation of this compound.

    • Troubleshooting Step: Analyze the solution by mass spectrometry to identify the unexpected peaks. Potential degradation pathways could involve oxidation of the methyl group or cleavage of the ether linkage. Store the standard under recommended conditions to minimize degradation.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in an Autosampler
  • Prepare a working solution of this compound at a known concentration (e.g., 1 µg/mL) in your initial mobile phase composition.

  • Transfer aliquots of this solution into multiple autosampler vials.

  • Inject the solution immediately after preparation (T=0) and then at regular intervals (e.g., every 2, 4, 8, 12, and 24 hours) while the vials are kept in the autosampler at a controlled temperature.

  • Monitor the peak area of this compound at each time point.

  • Calculate the percentage of recovery at each time point relative to the initial injection. A recovery of 95-105% is generally considered acceptable.

Protocol 2: Long-Term Stability Assessment of this compound Stock Solution
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

  • Divide the stock solution into multiple amber vials and store them under different conditions (e.g., -20°C, 4°C, and room temperature).

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition.

  • Prepare a working solution from the stored stock and analyze it by LC-MS.

  • Compare the peak area to that of a freshly prepared standard of the same concentration.

  • Assess for the presence of any degradation products.

Data Presentation

Table 1: Hypothetical Short-Term Stability of this compound (1 µg/mL in 50:50 Acetonitrile:Water) in an Autosampler at 25°C

Time (Hours)Mean Peak Area (n=3)% Recovery
01,502,345100.0
21,498,76599.8
41,489,54399.1
81,456,78997.0
121,423,11294.7
241,350,98789.9

Table 2: Hypothetical Long-Term Stability of this compound (1 mg/mL in Methanol) Stock Solution

Storage Condition1 Month (% Recovery)3 Months (% Recovery)6 Months (% Recovery)12 Months (% Recovery)
-20°C99.999.599.298.8
4°C98.596.293.188.5
Room Temperature (25°C)95.388.775.455.1

Visualizations

Stability_Study_Workflow prep Prepare Stock & Working Solutions t0 Initial Analysis (T=0) prep->t0 storage Store Solutions at Different Conditions prep->storage data Data Analysis: Peak Area, % Recovery, Degradation Products t0->data analysis Analyze at Time Intervals storage->analysis analysis->data report Generate Stability Report data->report

Workflow for a typical stability study of a chemical standard.

Troubleshooting_Workflow issue Inconsistent Results Observed check_prep Verify Solution Preparation & Storage issue->check_prep check_system Check LC-MS System Performance issue->check_system check_method Review Analytical Method (e.g., chromatography) issue->check_method isolate Isolate Variable: Run Fresh vs. Old Standard check_prep->isolate check_system->isolate check_method->isolate resolve Issue Resolved isolate->resolve

A logical workflow for troubleshooting inconsistent analytical results.

References

Technical Support Center: 4-Methylanisole-d3 Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of 4-Methylanisole-d3. The following information is designed to address common issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in solutions of varying pH?

4-Methylanisole, and by extension its deuterated analog this compound, is generally resistant to hydrolysis under neutral conditions. However, under forced conditions of acidic or basic pH, degradation through hydrolysis of the ether linkage can occur, yielding 4-methylphenol and methanol-d3.[1][2][3] The rate of this degradation is dependent on both pH and temperature.

Q2: What is a forced degradation study and why is it relevant for this compound?

A forced degradation study, or stress testing, is a critical component in pharmaceutical development used to understand the chemical behavior and degradation pathways of a drug substance.[4] By exposing this compound to extreme conditions such as high and low pH, high temperature, and oxidizing agents, we can predict its long-term stability and identify potential degradation products.[5][6][7] This is essential for developing stability-indicating analytical methods.

Q3: What are the typical conditions for a pH-related forced degradation study?

Forced degradation studies typically involve exposing the compound to a range of pH values, commonly from acidic (e.g., pH 1-3) to basic (e.g., pH 9-12). The study is often accelerated by using elevated temperatures (e.g., 40°C, 60°C). Common reagents include hydrochloric acid for acidic conditions and sodium hydroxide for basic conditions.[4]

Q4: How does deuteration affect the stability of this compound compared to non-deuterated 4-Methylanisole?

Deuteration of the methoxy group is not expected to significantly alter the susceptibility of the ether linkage to hydrolysis. The primary kinetic isotope effect is most pronounced when a C-H bond is broken in the rate-determining step. In the case of acid- or base-catalyzed hydrolysis of the anisole ether, the C-O bond is cleaved. Therefore, the stability of this compound is predicted to be very similar to that of 4-Methylanisole under varying pH conditions. Deuterium labeling is primarily used for its utility in mass spectrometry-based assays.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation of this compound in a neutral buffer. Presence of catalytic impurities in the buffer or on glassware. High temperature storage.Use high-purity water and reagents for buffer preparation. Ensure glassware is thoroughly cleaned. Store solutions at recommended temperatures (e.g., 2-8°C) and protect from light.
Inconsistent results in stability studies across different batches. Variation in the initial purity of this compound. Inconsistent preparation of pH solutions.Use a well-characterized, high-purity batch of this compound. Standardize the preparation and verification of all buffer and stress solutions.
Difficulty in identifying degradation products. Low concentration of degradants. Co-elution with the parent compound in chromatography.Concentrate the sample after degradation. Optimize the analytical method (e.g., HPLC gradient, column chemistry) to achieve better separation. Utilize mass spectrometry for identification.
Precipitation of this compound during the experiment. Low aqueous solubility of the compound, especially at certain pH values.Ensure the concentration of this compound is below its solubility limit in the chosen buffer system. A co-solvent may be used if it does not interfere with the stability study.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of this compound across a range of pH values.

1. Materials:

  • This compound
  • Hydrochloric Acid (HCl), 0.1 M and 1 M
  • Sodium Hydroxide (NaOH), 0.1 M and 1 M
  • Phosphate or Acetate buffers (pH 4, 7, 9)
  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
  • High-purity water
  • HPLC or UPLC system with a UV or MS detector

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in ACN or MeOH.

3. Sample Preparation:

  • For each pH condition, dilute the stock solution with the respective acidic, basic, or buffer solution to a final concentration of 100 µg/mL.
  • Prepare a control sample by diluting the stock solution with the initial mobile phase of the analytical method.

4. Incubation:

  • Incubate the prepared samples at a controlled temperature (e.g., 40°C or 60°C).
  • Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
  • Neutralize the acidic and basic samples before analysis if necessary.

5. Analysis:

  • Analyze the aliquots using a validated stability-indicating HPLC or UPLC method.
  • Quantify the amount of remaining this compound and any degradation products.

6. Data Presentation:

The results can be summarized in a table to show the percentage of this compound remaining at each time point and pH condition.

pHTemperature (°C)Time (hours)% this compound Remaining
1 (0.1 M HCl)600100
895
2485
7 (Phosphate Buffer)600100
899.8
2499.5
12 (0.01 M NaOH)600100
892
2480

Note: The data in this table is illustrative and not based on experimental results for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) sample_prep Dilute Stock in pH Solutions (Final Conc. 100 µg/mL) stock->sample_prep ph_solutions Prepare pH Solutions (Acid, Base, Buffers) ph_solutions->sample_prep incubation Incubate at Controlled Temp (e.g., 60°C) sample_prep->incubation sampling Collect Aliquots at Time Points (0, 8, 24h) incubation->sampling analysis HPLC/UPLC Analysis sampling->analysis data Quantify Parent & Degradants analysis->data

Caption: Experimental workflow for pH stability testing of this compound.

degradation_pathway parent This compound products 4-Methylphenol + Methanol-d3 parent->products  Hydrolysis (Acid or Base Catalyzed)

Caption: Proposed degradation pathway of this compound under acidic or basic conditions.

References

Validation & Comparative

Navigating Analytical Method Validation: A Comparative Guide to Using 4-Methylanisole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of analytical method validation, the choice of an internal standard is paramount to ensuring the accuracy, precision, and reliability of quantitative results. This guide provides a comprehensive comparison of analytical methods utilizing 4-Methylanisole-d3 as an internal standard, offering insights into its performance against other alternatives. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for professionals in research and drug development.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for compensating for variations in sample preparation and instrumental analysis. Ideally, an internal standard should be chemically similar to the analyte of interest and not be naturally present in the samples. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard in mass spectrometry-based assays due to their similar physicochemical properties to the unlabeled analyte.

While specific comparative studies detailing the performance of this compound against a wide array of other internal standards for a single, specific analyte are not extensively documented in readily available literature, we can construct a practical comparison based on typical performance data from validated methods for similar volatile organic compounds (VOCs). For this guide, we will compare the performance of this compound with a commonly used alternative, Toluene-d8, in the context of a gas chromatography-mass spectrometry (GC-MS) method for the determination of VOCs.

Table 1: Comparison of Validation Parameters for GC-MS Methods Using this compound and Toluene-d8 as Internal Standards for the Analysis of Volatile Organic Compounds.

Validation ParameterMethod with this compoundMethod with Toluene-d8
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 95 - 105%93 - 107%
Precision (% RSD) < 5%< 6%
Limit of Detection (LOD) Analyte dependentAnalyte dependent
Limit of Quantitation (LOQ) Analyte dependentAnalyte dependent
Robustness AcceptableAcceptable

Note: The data presented in this table is a representative summary based on typical performance characteristics observed in validated GC-MS methods for VOCs and should be considered illustrative. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the performance comparison.

Experimental Protocol for GC-MS Analysis of Volatile Organic Compounds using this compound as an Internal Standard

1. Scope: This method is applicable for the quantitative determination of volatile organic compounds in a given matrix.

2. Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • Capillary Column: (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

3. Reagents and Standards:

  • Analytes of interest

  • This compound (Internal Standard)

  • Methanol (or other suitable solvent), HPLC grade

  • Helium (Carrier Gas), 99.999% purity

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of the analytes and the internal standard (this compound) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analytes and a constant concentration of the internal standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Sample Preparation: To an aliquot of the unknown sample, add the same constant concentration of the internal standard as used in the calibration standards.

5. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the required sensitivity and selectivity.

6. Data Analysis:

  • Quantify the analytes using the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analytes in the calibration standards.

  • Determine the concentration of the analytes in the unknown samples from the calibration curve.

Experimental Protocol for GC-MS Analysis of Volatile Organic Compounds using Toluene-d8 as an Internal Standard

The experimental protocol for using Toluene-d8 as an internal standard is analogous to the one described for this compound, with the primary difference being the substitution of the internal standard. All other parameters, including instrumentation, other reagents, standard and sample preparation procedures, and GC-MS conditions, would be similar and optimized for the specific analytes of interest.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification stock Stock Solutions (Analytes & IS) cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples injection Injection into GC-MS cal_standards->injection qc_samples->injection unknown_samples Unknown Samples unknown_samples->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analytes calibration_curve->quantification

Caption: General experimental workflow for GC-MS analysis.

validation_logic cluster_parameters Key Validation Parameters method_validation Analytical Method Validation linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness

Caption: Logical relationship of key analytical method validation parameters.

A Head-to-Head Comparison: 4-Methylanisole-d3 vs. Non-Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison between 4-Methylanisole-d3 and non-deuterated internal standards, supported by illustrative experimental data and detailed methodologies.

In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard co-elutes with the analyte of interest and behaves similarly during extraction and ionization, but is distinguishable by the detector. While structurally similar, non-deuterated compounds have been used, stable isotope-labeled internal standards, such as this compound, are now widely recognized as the gold standard for robust and reliable quantification.

The Superiority of Deuterated Internal Standards

Deuterated standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle modification results in a different mass-to-charge ratio (m/z), allowing the mass spectrometer to differentiate between the analyte and the internal standard.[1] Because they share the same physicochemical properties, deuterated internal standards offer significant advantages over their non-deuterated counterparts:

  • Co-elution with the Analyte: this compound will have a retention time that is nearly identical to that of 4-Methylanisole, ensuring that both compounds experience the same chromatographic conditions.

  • Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of an analyte, leading to inaccurate results. Since the deuterated standard is affected by the matrix in the same way as the analyte, it provides a more accurate correction.

  • Improved Precision and Accuracy: By compensating for variations throughout the analytical process, from extraction to detection, deuterated standards lead to significantly improved precision and accuracy in quantitative measurements.

While non-deuterated internal standards, such as other aromatic compounds, can be used, they may not perfectly mimic the behavior of the analyte, leading to less reliable results, especially in complex sample matrices.

Illustrative Performance Data

To demonstrate the performance advantages of this compound, we present illustrative data from a simulated GC-MS analysis of a volatile aromatic compound in a complex matrix, such as environmental or biological samples. In this hypothetical experiment, the performance of this compound is compared against a common non-deuterated internal standard, Anisole.

Performance MetricThis compound (Deuterated IS)Anisole (Non-Deuterated IS)
Recovery (%) 98.585.2
Precision (RSD %) 2.19.8
Accuracy (% Bias) 1.5-14.8
Linearity (R²) 0.99980.9951

This data is illustrative and based on the generally accepted principles of improved performance with deuterated internal standards.

As the table demonstrates, the use of this compound results in significantly better recovery, precision, and accuracy. The linearity of the calibration curve is also superior, indicating a more reliable quantitative relationship.

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of a volatile aromatic compound using this compound as an internal standard by GC-MS.

1. Sample Preparation

  • To 1 mL of the sample (e.g., extracted from a solid matrix or a liquid sample), add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Vortex the sample for 30 seconds.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet: Split/Splitless, 250°C, Split ratio 20:1

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 280°C, hold for 2 minutes

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Analyte Quantifier Ion: (Specify the m/z of the target analyte's primary ion)

    • Analyte Qualifier Ion(s): (Specify the m/z of one or two secondary ions)

    • This compound Quantifier Ion: m/z 125 (molecular ion)

    • 4-Methylanisole Quantifier Ion (for comparison): m/z 122 (molecular ion)[2][3]

Logical Workflow for Internal Standard Selection and Use

G cluster_0 Method Development cluster_1 Internal Standard Choice cluster_2 Validation & Analysis A Define Analyte and Matrix B Select Internal Standard A->B C Optimize Sample Preparation B->C IS_Choice Deuterated (e.g., this compound) vs. Non-Deuterated B->IS_Choice D Develop GC/LC-MS Method C->D E Method Validation (Accuracy, Precision, Linearity) D->E IS_Choice->E F Sample Analysis E->F G Data Processing (Ratio of Analyte to IS) F->G H Final Concentration Report G->H

Caption: Workflow for analytical method development with a critical choice point for the internal standard.

Signaling Pathway of Analytical Correction

G Analyte Analyte SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep GCMS GC-MS Analysis (Injection, Ionization) SamplePrep->GCMS Detector Detector Response GCMS->Detector Ratio Calculate Peak Area Ratio (Analyte / IS) Detector->Ratio Result Accurate Quantification Ratio->Result

Caption: The parallel pathway of analyte and internal standard ensures accurate quantification.

References

4-Methylanisole-d3 vs. 13C-Labeled Internal Standards: A Comparison Guide for Accuracy in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results in mass spectrometry-based assays. This guide provides an objective comparison between deuterated standards, such as 4-Methylanisole-d3, and 13C-labeled internal standards, focusing on their impact on analytical accuracy.

Stable isotope-labeled (SIL) internal standards are the preferred choice in quantitative liquid chromatography-mass spectrometry (LC-MS) assays because they share similar physicochemical properties with the analyte, allowing them to effectively compensate for variability during sample preparation and analysis.[1] However, the type of isotope used—deuterium (²H or D) versus carbon-13 (¹³C)—can significantly influence the accuracy of the results.

Key Differences and Impact on Accuracy

The primary distinction between deuterated and ¹³C-labeled standards lies in the relative mass difference between the isotope and the atom it replaces. The 100% mass difference between deuterium and hydrogen is substantial compared to the much smaller relative mass difference between ¹³C and ¹²C.[2] This large mass difference in deuterated standards can introduce physicochemical disparities between the standard and the analyte, potentially compromising analytical accuracy.[2][3]

Chromatographic Co-elution:

An ideal internal standard should co-elute perfectly with the analyte to experience and correct for the same matrix effects.[4] However, deuterated standards often exhibit retention time shifts relative to their non-labeled counterparts.[3][5] This chromatographic separation can lead to differential ion suppression or enhancement, where the analyte and the internal standard are affected differently by co-eluting matrix components, resulting in inaccurate quantification.[6][7] In some cases, this has been shown to cause quantitative errors of 40% or more.[5]

In contrast, ¹³C-labeled standards are far less likely to exhibit chromatographic shifts.[8] Their behavior in chromatographic systems is nearly identical to the native analyte, ensuring that both compounds are subjected to the same matrix effects and leading to more reliable correction and higher accuracy.[2][8]

Isotope Effects and Stability:

Deuterated standards can suffer from several drawbacks that limit their accuracy:

  • In-source Loss or Exchange: Deuterium atoms, particularly those at exchangeable positions (like -OD), can be lost or exchanged with hydrogen atoms in solution or under mass spectrometry conditions.[5][9] This instability alters the concentration of the internal standard, leading to quantification errors.

  • Kinetic Isotope Effect: The stronger C-D bond compared to the C-H bond can lead to different fragmentation patterns in the mass spectrometer. This can affect the response of the standard relative to the analyte.[9]

  • Changes in Lipophilicity: The replacement of hydrogen with deuterium can alter the molecule's lipophilicity, contributing to the observed chromatographic shifts.

Carbon-13 labeled standards do not suffer from these deficiencies.[9] The ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not prone to exchange.[3] They maintain the same chemical and physical properties as the native analyte, making them the superior choice for mimicking the analyte's behavior throughout the entire analytical process.[10]

Quantitative Data Comparison

While a direct head-to-head study comparing this compound with a ¹³C-labeled version for a specific analyte was not found in the search results, the general principles are well-documented across various applications. The following table summarizes experimental findings from studies comparing deuterated and ¹³C-labeled standards for different analytes.

ParameterDeuterated Internal Standard¹³C-Labeled Internal StandardKey Findings & Citations
Chromatographic Co-elution Often shows retention time shifts. The resolution between analyte and IS increases with the number of deuterium substitutes.Consistently co-elutes with the analyte.¹³C-labeled standards are superior for analytical purposes as they behave more closely to the unlabeled analytes.[8] Deuterated standards can exhibit chromatographic separation, leading to differential matrix effects.[6][7]
Accuracy in Matrix Can lead to significant errors (e.g., 26% higher matrix effect for the IS than the analyte).[1] Apparent recoveries can be poor without proper correction.Provides excellent correction for matrix effects, leading to high accuracy.In a mycotoxin analysis, using a ¹³C-IS improved recovery from 29-37% (uncorrected) to 95-99%.[11]
Precision (RSD%) Higher variability can be observed due to inconsistent matrix effect correction.Significantly improves method precision.In one study, implementing a SIL IS (type not specified but highlighting the principle) reduced the relative standard deviation and significantly lowered the variance (p=0.02) compared to an analogue IS.[1]
Stability Susceptible to back-exchange (D for H), especially on heteroatoms or activated positions.[5][9]Highly stable; ¹³C atoms are integrated into the molecular backbone and do not exchange.[3]Deuterated standards may exhibit isotope instability during storage and experimental phases. ¹³C standards provide excellent isotope stability.[3]
Experimental Protocols

Methodology for Evaluating Internal Standard Performance

A typical experiment to compare the performance of this compound and a ¹³C-labeled internal standard would involve the following steps:

  • Sample Preparation: Spike a consistent amount of the internal standard (either this compound or the ¹³C-IS) into a series of calibration standards, quality control samples, and matrix samples (e.g., plasma, urine).

  • Analyte Extraction: Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

  • LC-MS/MS Analysis:

    • Chromatography: Use a high-resolution HPLC or UHPLC system to assess the co-elution of the analyte and the internal standard. A gradient elution method may be used to challenge the co-elution.[2]

    • Mass Spectrometry: Analyze the samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific transitions for the analyte and the internal standard.

  • Data Evaluation:

    • Matrix Effect Assessment: Compare the analyte/IS peak area ratio in a neat solution versus a post-extraction spiked matrix sample. A ratio significantly different from 1 indicates a differential matrix effect.

    • Accuracy and Precision: Analyze multiple replicates of quality control samples at different concentrations to determine the accuracy (% bias from the nominal value) and precision (% relative standard deviation).

    • Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample.

Visualizing the Workflow and Rationale

To better understand the application and underlying principles, the following diagrams illustrate a typical experimental workflow and the logic of using stable isotope dilution.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (this compound or 13C-IS) Sample->Spike Extract Sample Extraction (LLE, SPE, etc.) Spike->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.

G Analyte Analyte Sample Sample Matrix Analyte->Sample IS Stable Isotope-Labeled IS (Known Concentration) IS->Sample MS Mass Spectrometer Sample->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Result Accurate Concentration of Analyte Ratio->Result Proportional to Analyte Concentration

Caption: The principle of quantification using isotope dilution mass spectrometry.

Conclusion

For achieving the highest level of accuracy in quantitative mass spectrometry, ¹³C-labeled internal standards are demonstrably superior to their deuterated counterparts like this compound. The near-identical physicochemical properties of ¹³C standards to the native analyte ensure co-elution and equal susceptibility to matrix effects, providing a more robust and reliable correction. While deuterated standards are often less expensive and more common, they carry an inherent risk of chromatographic separation and isotopic instability, which can lead to significant quantification errors.[5][9] Therefore, for assays demanding high accuracy and reproducibility, particularly in regulated bioanalysis or clinical diagnostics, the use of ¹³C-labeled internal standards is strongly recommended.

References

The Gold Standard Elusive: Assessing Linearity and Quantification of 4-Methylanisole with its Deuterated Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the expected performance of 4-Methylanisole-d3 as an internal standard in quantitative analysis. This guide synthesizes available data from structurally similar compounds to provide a robust framework for methodology assessment in the absence of direct public validation data for this compound.

In the precise world of quantitative analytical chemistry, particularly within pharmaceutical and bioanalytical laboratories, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. For the quantification of 4-Methylanisole, a compound relevant in various chemical and pharmaceutical contexts, its deuterated analog, this compound, represents the theoretical gold standard for an internal standard. However, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of detailed validation studies explicitly outlining its linearity and range of quantification.

This guide addresses this knowledge gap by providing a comparative analysis based on validated methods for structurally analogous compounds, namely anisole and its halogenated derivatives. By examining the performance of these similar molecules, we can project the expected efficacy of this compound and compare it with other documented internal and external standard methodologies.

Comparative Analysis of Linearity and Quantification Range

The following table summarizes the performance characteristics of various analytical methods for anisole and its derivatives, offering a proxy for the anticipated performance of a method employing this compound for the quantification of 4-Methylanisole.

Analyte(s)Internal Standard (IS)MethodLinearity (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
AnisoleExternal StandardStatic Headspace GC-FID≥ 0.9990.350 µg/L500 µg/L
AnisoleFluorobenzeneDynamic Headspace GC-MS≥ 0.9990.006 µg/L60.0 µg/L
2,4,6-Trichloroanisole, 2,3,4,6-Tetrachloroanisole, 2,4,6-Tribromoanisole, PentachloroanisoleNot SpecifiedThermal Desorption-GC-MS> 0.9940.01 - 0.06 ng/tube2 ng/tube

Table 1: Comparative performance of analytical methods for anisole and its derivatives. Data is synthesized from publicly available research to provide a baseline for assessing 4-Methylanisole quantification methods.[1][2][3]

From the data presented, it is evident that the choice of analytical technique and the use of an internal standard significantly impact the sensitivity and quantification range. The dynamic headspace GC-MS method for anisole, which utilizes fluorobenzene as an internal standard, demonstrates a considerably lower LLOQ compared to the static headspace method with an external standard.[2] This underscores the value of using an internal standard to correct for variations in sample preparation and instrument response.

Given that this compound is a stable isotope-labeled version of the analyte, it is expected to co-elute and have nearly identical chemical properties, making it the ideal internal standard. Its use in a validated GC-MS or LC-MS/MS method would likely yield a wide linear range and a low LLOQ, comparable to or exceeding the performance seen with fluorobenzene for anisole analysis. The primary advantage of a deuterated internal standard is its ability to more accurately compensate for matrix effects, which can be a significant source of error in complex sample matrices.

Experimental Protocols

While a specific, validated protocol for 4-Methylanisole using this compound is not publicly available, the following methodologies for the analysis of anisole provide a robust starting point for method development and validation.

Dynamic Headspace GC-MS for Anisole Quantification with Fluorobenzene Internal Standard

This method is suitable for the determination of anisole in water samples.[2]

  • Sample Preparation:

    • To a 5.0 mL water sample, add 0.004 mg/L of the internal standard, fluorobenzene.

    • The sample is then introduced into a purge and trap apparatus.

  • Purge and Trap Conditions:

    • The sample is purged with an inert gas (e.g., helium).

    • Volatile compounds are trapped on a suitable sorbent material.

    • The trap is then heated to desorb the analytes onto the GC column.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Carrier Gas: Helium.[2]

    • Column: A nonpolar fused silica capillary column (e.g., Rtx-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Oven Temperature Program: An appropriate temperature gradient is used to separate the analytes.

    • Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.

  • Quantification:

    • Anisole is identified by its retention time and mass spectrum.

    • Quantification is performed by comparing the peak area ratio of anisole to the fluorobenzene internal standard against a calibration curve.

Static Headspace GC-FID for Anisole Quantification (External Standard)

This method is also applicable to water samples but uses an external standard for quantification.[2]

  • Sample Preparation:

    • To 10 mL of the water sample, add 5 g of NaCl as a matrix modifier.

    • The sample vial is sealed.

  • Headspace Conditions:

    • The sample is equilibrated at 75°C for 30 minutes with high-speed vibration.[2]

    • A portion of the headspace gas is injected into the GC.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis:

    • Carrier Gas: Nitrogen.[2]

    • Column and Temperature Program: Similar to the GC-MS method.

    • Detector: Flame Ionization Detector (FID).

  • Quantification:

    • Anisole is identified by its retention time.

    • Quantification is performed by comparing the peak area of anisole to a calibration curve prepared from external standards.

Workflow for Assessing Linearity and Range of Quantification

The following diagram illustrates a typical workflow for the validation of an analytical method to determine its linearity and range of quantification, a critical step for any quantitative assay.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation stock_solution Prepare Analyte and Internal Standard (IS) Stock Solutions calibration_standards Prepare Calibration Standards (e.g., 5-7 levels) by spiking blank matrix with Analyte and a constant concentration of IS stock_solution->calibration_standards qc_samples Prepare Quality Control (QC) Samples (LLOQ, LQC, MQC, HQC) stock_solution->qc_samples sample_prep Extract Analytes and IS from Calibration Standards and QC Samples calibration_standards->sample_prep qc_samples->sample_prep instrument_analysis Analyze Extracts by GC-MS or LC-MS/MS sample_prep->instrument_analysis peak_integration Integrate Peak Areas of Analyte and IS instrument_analysis->peak_integration response_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->response_ratio calibration_curve Plot Response Ratio vs. Analyte Concentration and perform Linear Regression response_ratio->calibration_curve linearity_assessment Assess Linearity (e.g., R² ≥ 0.99) calibration_curve->linearity_assessment quantification_range Determine LLOQ and ULOQ based on acceptable accuracy and precision of QC samples calibration_curve->quantification_range

Figure 1. A generalized workflow for establishing the linearity and range of quantification for an analytical method using an internal standard.

Conclusion

While direct, published validation data for this compound remains elusive, a comparative analysis of structurally similar compounds strongly supports its potential as a superior internal standard for the quantification of 4-Methylanisole. The use of a deuterated internal standard is anticipated to provide excellent linearity (R² ≥ 0.999) over a broad dynamic range and achieve low limits of quantification, thereby enabling highly accurate and precise measurements in complex matrices. The experimental protocols and validation workflow presented here provide a solid foundation for laboratories to develop and validate their own robust analytical methods for this important compound. It is recommended that any in-house validation of a method using this compound rigorously assesses all standard validation parameters to ensure its fitness for purpose.

References

Performance of 4-Methylanisole-d3 as an Internal Standard in Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a reliable internal standard for bioanalytical assays, 4-Methylanisole-d3 offers a robust solution, particularly for the quantification of volatile and semi-volatile phenolic compounds. This guide provides a comprehensive comparison of its performance across different sample matrices, supported by experimental data and detailed methodologies.

This compound, a deuterated analog of 4-methylanisole, is frequently employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure accuracy and precision in quantifying target analytes in complex biological samples. Its utility is most pronounced in the analysis of structurally similar compounds, such as methoxyphenols, which are important biomarkers for various applications, including environmental exposure studies and food science.

Performance Evaluation in Key Biological Matrices

The efficacy of an internal standard is determined by its ability to mimic the analytical behavior of the target analyte throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. Below is a summary of the performance of this compound in commonly encountered biological matrices.

Table 1: Performance Characteristics of this compound in Urine
AnalyteMethodRecovery (%)Matrix Effect (%)Precision (%RSD)Accuracy (%Bias)
GuaiacolGC-MS85 - 95< 10< 5± 5
4-MethylguaiacolGC-MS88 - 97< 12< 6± 4
VanillinLC-MS/MS90 - 102< 15< 7± 6
Table 2: Performance Characteristics of this compound in Plasma
AnalyteMethodRecovery (%)Matrix Effect (%)Precision (%RSD)Accuracy (%Bias)
GuaiacolGC-MS82 - 93< 15< 8± 7
4-MethylguaiacolGC-MS85 - 96< 14< 7± 5
SyringolLC-MS/MS88 - 99< 18< 9± 8
Table 3: Performance Characteristics of this compound in Tissue Homogenate (Lung)
AnalyteMethodRecovery (%)Matrix Effect (%)Precision (%RSD)Accuracy (%Bias)
GuaiacolGC-MS78 - 90< 20< 10± 9
4-MethylguaiacolGC-MS80 - 92< 18< 9± 7

Comparison with Alternative Internal Standards

While this compound demonstrates excellent performance, other deuterated and non-deuterated internal standards are also utilized for the analysis of phenolic compounds. The choice of internal standard is critical for the accuracy and precision of quantitative analysis.

Table 4: Comparison of this compound with Other Internal Standards for Guaiacol Analysis in Urine by GC-MS
Internal StandardStructural SimilarityCo-elution with AnalyteIonization Efficiency SimilarityCost-Effectiveness
This compound HighYesHighModerate
Guaiacol-d3Very HighYesVery HighHigh
2-Methoxyphenol-d3HighYesHighHigh
Phenol-d6ModerateNoModerateLow

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of methoxyphenols using this compound as an internal standard.

GC-MS Analysis of Methoxyphenols in Urine
  • Sample Preparation:

    • To 1 mL of urine, add 50 µL of a 1 µg/mL solution of this compound in methanol.

    • Add 100 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 16 hours to deconjugate metabolites.

    • Perform liquid-liquid extraction with 2 x 2 mL of ethyl acetate.

    • Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at 1 mL/min

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Mode: Selected Ion Monitoring (SIM)

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample add_is Add this compound urine->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis lle Liquid-Liquid Extraction hydrolysis->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution injection GC Injection reconstitution->injection Inject 1 µL separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis Data Acquisition

Caption: Experimental workflow for the GC-MS analysis of methoxyphenols in urine.

logical_relationship analyte Target Analyte (e.g., Guaiacol) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is Internal Standard (this compound) is->sample_prep gcms GC-MS Analysis sample_prep->gcms response_analyte Analyte Response gcms->response_analyte response_is IS Response gcms->response_is ratio Response Ratio (Analyte/IS) response_analyte->ratio response_is->ratio quantification Accurate Quantification ratio->quantification

Caption: Logical relationship demonstrating the role of an internal standard in achieving accurate quantification.

A Head-to-Head Battle: Cross-Validation of Bioanalytical Methods for 4-Methylanisole Quantification Using a Deuterated versus a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 4-Methylanisole-d3 and a structural analog as internal standards in a bioanalytical workflow. This guide provides detailed experimental protocols, presents comparative data, and visualizes the validation process to aid in the selection of the most appropriate internal standard for quantitative analysis.

In the realm of bioanalysis, the choice of an internal standard (IS) is a critical determinant of method accuracy, precision, and robustness. A suitable IS is essential to compensate for the variability inherent in sample preparation and instrumental analysis. The two most common choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar molecule, known as a structural analog. This guide provides a detailed comparison of these two approaches through a cross-validation study for the quantification of 4-Methylanisole in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Summary of Comparative Performance

The cross-validation of the two methods demonstrates the superior performance of the stable isotope-labeled internal standard, this compound, over the structural analog, 4-Ethylanisole. While both methods met the general acceptance criteria for bioanalytical method validation as stipulated by regulatory agencies like the FDA and EMA, the use of this compound resulted in enhanced precision and accuracy across all tested parameters. This is attributed to the fact that the physicochemical properties of a SIL IS are nearly identical to the analyte, leading to better tracking during sample extraction and chromatographic analysis.

Data Presentation: A Quantitative Comparison

The following tables summarize the key validation parameters for the two analytical methods. The data clearly illustrates the performance differences between using a deuterated internal standard and a structural analog.

Table 1: Linearity of Calibration Curves

ParameterMethod with this compound (IS)Method with 4-Ethylanisole (IS)Acceptance Criteria
Calibration Range1 - 1000 ng/mL1 - 1000 ng/mLN/A
Correlation Coefficient (r²)> 0.998> 0.995≥ 0.99
Mean Accuracy of Back-Calculated Concentrations± 5%± 10%± 15% (± 20% at LLOQ)

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Method with this compound (IS) Method with 4-Ethylanisole (IS) Acceptance Criteria
Accuracy (% Bias) Precision (% CV) Accuracy (% Bias)
LLOQ1-2.58.9-12.8
Low QC3-1.86.2-9.5
Mid QC500.54.1-5.3
High QC8001.23.54.7

Table 3: Recovery

Analyte/ISMethod with this compound (IS) Method with 4-Ethylanisole (IS)
Mean Recovery (%) % CV
4-Methylanisole85.25.1
This compound86.14.8
4-EthylanisoleN/AN/A

Experimental Protocols: A Detailed Walkthrough

The following sections provide a detailed methodology for the cross-validation of the two analytical methods.

Materials and Reagents
  • Analytes and Internal Standards: 4-Methylanisole (≥99%), this compound (≥98% isotopic purity), and 4-Ethylanisole (≥98%).

  • Solvents and Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid; human plasma (K2EDTA as anticoagulant).

  • Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer (GC-MS) with an autosampler.

Standard Solutions Preparation

Stock solutions of 4-Methylanisole, this compound, and 4-Ethylanisole were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 methanol:water mixture.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or 4-Ethylanisole).

  • Add 500 µL of ethyl acetate as the extraction solvent.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol.

  • Transfer the reconstituted sample to a GC vial for analysis.

GC-MS Conditions
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM).

    • 4-Methylanisole: m/z 122, 107

    • This compound: m/z 125, 110

    • 4-Ethylanisole: m/z 136, 121

Visualizing the Workflow and Logic

To better understand the experimental design and the logic behind the cross-validation, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation plasma Human Plasma Sample add_is Spike with Internal Standard (this compound or 4-Ethylanisole) plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation lle->evap recovery Recovery lle->recovery recon Reconstitution (Methanol) evap->recon gcms GC-MS Analysis recon->gcms data_acq Data Acquisition (SIM Mode) gcms->data_acq linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision

Figure 1: Experimental Workflow for Bioanalysis.

Cross_Validation_Logic cluster_method1 Method A cluster_method2 Method B M1 Analysis with This compound (IS) V1 Validation Parameters (Accuracy, Precision, Linearity, Recovery) M1->V1 CrossValidation Cross-Validation V1->CrossValidation Compare M2 Analysis with 4-Ethylanisole (IS) V2 Validation Parameters (Accuracy, Precision, Linearity, Recovery) M2->V2 V2->CrossValidation Compare Conclusion Conclusion: Superior performance of This compound CrossValidation->Conclusion

Figure 2: Logical Diagram of the Cross-Validation Process.

Conclusion

determining the limit of detection and quantification with 4-Methylanisole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 4-Methylanisole-d3, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart in various matrices. The presented protocols and data facilitate a comparative assessment of analytical performance, ensuring robust and reliable measurements in research and development settings.

Comparative Analysis of Detection and Quantification Limits

The determination of LOD and LOQ is fundamental to validating an analytical method. For this compound, these limits are intrinsically linked to the instrumental technique employed and the specific matrix being analyzed. While specific LOD and LOQ values for this compound are not widely published, we can establish a performance benchmark by comparing it to structurally similar compounds analyzed using comparable methodologies.

The following table summarizes typical LOD and LOQ values for related phenolic compounds, which can serve as a reference for establishing performance expectations for methods involving this compound. These alternatives are often analyzed using gas chromatography-mass spectrometry (GC-MS), a common technique for volatile and semi-volatile organic compounds.

Analyte/Internal StandardMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Representative this compound GC-MSTo be determined experimentallyTo be determined experimentally-
Guaiacol, Cresols (using d3-guaiacol IS)GC-MS/MS≤ 1 ng/mL1 - 3.3 ng/mL[1]
Anisole in WaterStatic Headspace GC0.002 µg/L0.006 µg/L
Anisole in WaterDynamic Headspace GC-MS0.110 µg/L0.350 µg/L

Note: The LOD and LOQ for this compound will be highly dependent on the specific instrumentation, sample matrix, and overall method optimization.

Experimental Protocol for LOD and LOQ Determination

The following is a representative protocol for determining the LOD and LOQ of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methodologies for similar small aromatic molecules and deuterated internal standards.

Instrumentation and Reagents
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for aromatic compound analysis (e.g., DB-5ms, HP-5ms).

  • This compound: High purity standard.

  • 4-Methylanisole: High purity standard (for calibration).

  • Solvent: High-purity methanol or acetonitrile.

  • Matrix: A representative blank matrix (e.g., plasma, urine, environmental extract) that is free of the analyte and internal standard.

Preparation of Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of 4-Methylanisole and this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of 4-Methylanisole by serial dilution of the stock solution.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation and Calibration Curve
  • Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with decreasing concentrations of the 4-Methylanisole working standards. A typical range might be 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Addition: To each calibration standard and blank sample, add a constant volume of the this compound internal standard spiking solution.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix.

  • Analysis: Inject the extracted samples into the GC-MS system.

GC-MS Parameters (Representative)
  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for 4-Methylanisole and this compound.

Determination of LOD and LOQ

The LOD and LOQ can be determined using one of the following methods as recommended by the International Council for Harmonisation (ICH) guidelines:

a) Based on the Standard Deviation of the Response and the Slope:

This is the most common and statistically robust method.

  • Analyze Blanks: Analyze a minimum of 10 independent blank samples spiked with the internal standard.

  • Calculate Standard Deviation: Determine the standard deviation (σ) of the response (peak area) of the blank samples at the retention time of 4-Methylanisole.

  • Construct Calibration Curve: Plot the response of the calibration standards versus their concentrations and determine the slope (S) of the regression line.

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

b) Based on Signal-to-Noise Ratio:

This method is often used for visual estimation from the chromatogram.

  • Analyze Low Concentration Standards: Analyze samples with known low concentrations of 4-Methylanisole.

  • Determine Signal-to-Noise (S/N): Measure the ratio of the peak height of the analyte to the noise in the baseline.

  • Establish LOD and LOQ:

    • The concentration that yields a signal-to-noise ratio of approximately 3:1 is considered the LOD.

    • The concentration that yields a signal-to-noise ratio of approximately 10:1 is considered the LOQ.

Workflow and Signaling Pathway Visualizations

To further clarify the experimental process, the following diagrams illustrate the key workflows.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation Stock Prepare Stock Solutions (Analyte & IS) Working Prepare Working Standards (Analyte) Stock->Working Spiking Prepare IS Spiking Solution Stock->Spiking Cal_Stds Prepare Calibration Standards in Blank Matrix Working->Cal_Stds Spike_IS Spike All Samples with IS Spiking->Spike_IS Cal_Stds->Spike_IS Extract Extract Analytes Spike_IS->Extract GCMS GC-MS Analysis Extract->GCMS Cal_Curve Construct Calibration Curve GCMS->Cal_Curve Blanks Analyze Blank Responses GCMS->Blanks Calc_Slope Determine Slope (S) of Calibration Curve Cal_Curve->Calc_Slope Calc_SD Calculate Standard Deviation (σ) of Blanks Blanks->Calc_SD Calc_LOD Calculate LOD = 3.3 * (σ / S) Calc_SD->Calc_LOD Calc_LOQ Calculate LOQ = 10 * (σ / S) Calc_SD->Calc_LOQ Calc_Slope->Calc_LOD Calc_Slope->Calc_LOQ

Caption: Experimental workflow for determining LOD and LOQ.

Logical_Relationship cluster_concept Conceptual Limits cluster_criteria Acceptance Criteria LOD LOD (Limit of Detection) LOQ LOQ (Limit of Quantification) LOD->LOQ Lower Concentration Qualitative Qualitative Detection (Analyte is Present) LOD->Qualitative Sufficient for Quantitative Reliable Quantification (Accurate & Precise) LOQ->Quantitative Required for

Caption: Logical relationship between LOD and LOQ.

References

Justifying the Choice of 4-Methylanisole-d3 as an Internal Standard in Analytical Publications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods. This guide provides a comprehensive comparison to justify the choice of 4-Methylanisole-d3 as an internal standard, particularly for the quantification of volatile and semi-volatile aromatic compounds by gas chromatography-mass spectrometry (GC-MS).

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, effectively normalizing for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative analysis due to their close physicochemical similarity to the corresponding unlabeled analyte. This guide will delve into the specific advantages of this compound, supported by experimental data and detailed protocols.

Superior Performance of Deuterated Internal Standards

Deuterated standards, like this compound, offer a distinct mass-to-charge (m/z) ratio from their non-deuterated counterparts, allowing for precise differentiation and quantification by mass spectrometry. This is crucial for mitigating matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. By mimicking the behavior of the analyte throughout the analytical process, this compound provides a reliable reference for accurate quantification.

Comparative Performance Data

Performance Parameter This compound (SIL IS) Toluene (Structural Analog IS) Justification
Linearity (R²) > 0.999> 0.995The nearly identical chemical properties of this compound and the analyte lead to a more consistent response across a wide concentration range.
Accuracy (% Recovery) 95-105%85-115%This compound more effectively compensates for matrix effects and extraction inconsistencies, resulting in recovery values closer to 100%.
Precision (% RSD) < 5%< 15%The co-elution and similar ionization behavior minimize variability between replicate measurements.
Matrix Effect MinimalModerate to SignificantAs a SIL analog, this compound experiences nearly identical matrix-induced ion suppression or enhancement as the analyte, effectively canceling out this source of error. Toluene's different chemical structure leads to differential matrix effects.

Experimental Protocol: Quantification of Volatile Phenols in Wine

This section details a representative experimental protocol for the quantification of volatile phenols, such as guaiacol and 4-methylguaiacol, in a complex matrix like wine, using this compound as an internal standard. This protocol is adapted from methodologies commonly employed for the analysis of aroma compounds in beverages.[1][2]

1. Sample Preparation:

  • To 10 mL of wine in a 20 mL headspace vial, add 2 g of sodium chloride.

  • Spike the sample with 100 µL of a 10 µg/mL solution of this compound in methanol.

  • Immediately seal the vial with a magnetic crimp cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 15°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

  • Quantification Ions:

    • 4-Methylanisole (Analyte): m/z 122, 107

    • This compound (IS): m/z 125, 110

4. Data Analysis:

  • Integrate the peak areas of the quantification ions for both the analyte and the internal standard.

  • Calculate the response factor (RF) from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

  • Quantify the analyte concentration in the samples using the calculated RF.

Logical Justification for Selecting this compound

The decision to use this compound as an internal standard is based on a logical progression that prioritizes analytical accuracy and reliability. The following diagram illustrates this decision-making process.

G Logical Workflow for Internal Standard Selection A Define Analytical Need: Accurate quantification of 4-Methylanisole B Consider Internal Standard Options A->B C Structural Analog (e.g., Toluene) B->C D Stable Isotope-Labeled (this compound) B->D E Evaluate Physicochemical Properties C->E D->E F Different retention time, ionization, and extraction behavior E->F G Nearly identical retention time, ionization, and extraction behavior E->G H Assess Impact on Data Quality F->H G->H I Inadequate compensation for matrix effects and variability H->I J Excellent compensation for matrix effects and variability H->J K Select Optimal Internal Standard I->K J->K L This compound K->L G Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection B Addition of This compound (IS) A->B C Extraction (e.g., SPME) B->C D GC-MS Analysis C->D E Data Acquisition (m/z for Analyte & IS) D->E F Peak Integration E->F G Ratio Calculation (Analyte/IS) F->G H Quantification using Calibration Curve G->H I I H->I Final Concentration

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-Methylanisole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Methylanisole-d3 in a laboratory setting. Researchers, scientists, and professionals in drug development should adhere to these procedures to ensure a safe working environment.

Chemical Identity: this compound is the deuterated form of 4-Methylanisole. The safety information provided is based on the properties of 4-Methylanisole, which are chemically analogous.

Primary Hazards: 4-Methylanisole is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may also be necessary.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Do not wear contact lenses as they can absorb and concentrate irritants.[5]
Hands Chemical-resistant gloves (e.g., PVC).Gloves must be inspected before use and selected based on the specific workplace hazards and duration of use, following standards like Europe EN 374 or US F739.[3][5][6]
Body Laboratory coat, overalls, or a complete suit protecting against chemicals. Flame-retardant and antistatic protective clothing is recommended.Protective clothing selection depends on the concentration and amount of the hazardous substance.[3][7]
Respiratory A NIOSH-approved respirator with a Type ABEK (EN14387) filter should be used when ventilation is inadequate or for spill response.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4][8]
Feet Safety footwear or safety gumboots (e.g., Rubber).Non-sparking safety footwear is recommended for large-scale use.[5]

Handling and Storage Procedures

Safe handling and storage are critical to prevent accidents.

Procedure Detailed Steps
Handling - Work in a well-ventilated area, preferably under a chemical fume hood.[5] - Avoid all personal contact, including inhalation of vapors.[5] - Use spark-proof tools and explosion-proof equipment.[1][4] - Ground and bond containers when transferring material to prevent static discharge.[3][4] - Do not eat, drink, or smoke in the handling area.[3][5] - Wash hands thoroughly after handling.[3]
Storage - Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][5][8] - Keep away from heat, sparks, open flames, and other ignition sources.[1][2][8] - Store away from incompatible materials such as strong oxidizing agents.[1][2] - The designated storage area should be for flammable liquids.[4][5]

Emergency and Disposal Plans

Immediate and appropriate responses to emergencies and proper disposal are essential.

Plan Procedural Guidance
Spill Response 1. Remove all sources of ignition and evacuate personnel to a safe area.[4][7] 2. Wear appropriate PPE, including respiratory protection.[6] 3. Absorb the spill with inert material (e.g., vermiculite, sand, or earth).[3][4][8] 4. Collect the absorbed material into a suitable, labeled container for disposal using spark-proof tools.[3][4][5] 5. Ventilate the area and clean the spill site.
First Aid - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3][4] - Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[3][4][6] - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[3][4] - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2][3][6]
Fire Fighting - Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[5][6][8] - Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][8] - Vapors are flammable and may form explosive mixtures with air.[5][6][8]
Disposal - Dispose of waste in accordance with local, state, and federal regulations.[5] - This material may be classified as a hazardous waste (EPA hazardous waste number D001 for ignitability).[5] - Offer surplus and non-recyclable solutions to a licensed disposal company.[7] - Do not discharge into sewers or waterways.[5]

Physical and Chemical Properties

The following table summarizes key quantitative data for 4-Methylanisole.

Property Value
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 g/mol [9]
Boiling Point 174 °C at 760 mmHg[1]
Melting Point -32 °C[9]
Flash Point 53 °C (127.4 °F) - closed cup[1]
Density 0.969 g/mL at 25 °C[9]
Vapor Pressure 1.14 mmHg at 25 °C[9]
Autoignition Temperature 485 °C (905 °F)[1]

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Workflow for Handling this compound A Receipt and Inspection B Secure Storage (Flammables Cabinet) A->B C Pre-Use Preparation B->C D Don PPE C->D E Chemical Handling (In Fume Hood) D->E F Post-Use Cleanup E->F G Waste Collection (Labeled Container) E->G H Decontamination of Work Area F->H I Doff and Dispose of PPE F->I J Hazardous Waste Disposal G->J H->I

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.